molecular formula C11H14O4 B13143340 2,3,5-Trimethoxy-4-methylbenzaldehyde CAS No. 85071-59-6

2,3,5-Trimethoxy-4-methylbenzaldehyde

Cat. No.: B13143340
CAS No.: 85071-59-6
M. Wt: 210.23 g/mol
InChI Key: YHMDMFQLWVQIDS-UHFFFAOYSA-N
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Description

2,3,5-Trimethoxy-4-methylbenzaldehyde is a substituted benzaldehyde derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound combines a reactive aldehyde group with a specific trimethoxy and methyl substitution pattern, making it a valuable building block for the construction of more complex molecules. Its structure is related to other trimethoxybenzaldehyde isomers, which are known to be key precursors in the synthesis of various pharmaceuticals . Researchers utilize this aldehyde in reactions such as reductive amination and condensation to develop novel chemical entities. The presence of multiple methoxy groups can influence the electronic properties of the aromatic ring, while the aldehyde functionality provides a site for further molecular elaboration. This makes it particularly useful in medicinal chemistry programs aimed at creating libraries of compounds for biological screening. As with all such intermediates, this product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85071-59-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,3,5-trimethoxy-4-methylbenzaldehyde

InChI

InChI=1S/C11H14O4/c1-7-9(13-2)5-8(6-12)11(15-4)10(7)14-3/h5-6H,1-4H3

InChI Key

YHMDMFQLWVQIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1OC)OC)C=O)OC

Origin of Product

United States

Foundational & Exploratory

2,3,5-Trimethoxy-4-methylbenzaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,3,5-Trimethoxy-4-methylbenzaldehyde: A Keystone Synthon for Complex Molecule Synthesis

Executive Summary: 2,3,5-Trimethoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde whose specific properties and applications are not extensively documented in publicly accessible scientific literature. This guide, therefore, serves as a forward-looking technical manual for the research and drug development professional. By leveraging established principles of organic chemistry and drawing parallels with structurally related, well-characterized isomers, this document provides a robust framework for understanding, synthesizing, and utilizing this compound. As a Senior Application Scientist, the narrative herein emphasizes not just the "what" but the "why," offering field-proven insights into synthetic strategy and predicting the molecule's potential as a valuable building block in the development of novel therapeutic agents. This guide is structured to provide both theoretical grounding and practical, actionable protocols for the laboratory setting.

2,3,5-Trimethoxy-4-methylbenzaldehyde is an aromatic aldehyde featuring a benzene ring substituted with three methoxy groups (-OCH₃) at positions 2, 3, and 5, a methyl group (-CH₃) at position 4, and a formyl group (-CHO) at position 1. This dense arrangement of electron-donating groups renders the aromatic ring highly activated, a critical feature influencing its reactivity and potential synthetic applications.

Chemical Structure:

G reagent_prep Step 1: Vilsmeier Reagent Formation (POCl₃ + DMF @ 0-5°C) formylation Step 2: Formylation (Add 1,2,4-trimethoxy-3-methylbenzene, heat to 60-70°C) reagent_prep->formylation Add Precursor hydrolysis Step 3: Hydrolysis & Workup (Quench on ice, neutralize) formylation->hydrolysis Reaction Complete purification Step 4: Purification (Extraction, Chromatography/Recrystallization) hydrolysis->purification Crude Product product Final Product: 2,3,5-Trimethoxy-4-methylbenzaldehyde purification->product cluster_0 Cellular Environment cluster_1 Cellular Consequences tubulin α/β-Tubulin Dimers mt Microtubule Polymer tubulin->mt Polymerization (Dynamic Instability) mt->tubulin Depolymerization arrest Mitotic Arrest (G2/M Phase) mt->arrest Disruption of Mitotic Spindle drug Derived Compound (e.g., from 2,3,5-TM-4-MB) drug->tubulin Binds to Colchicine Site drug->mt Inhibits Polymerization apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis

IUPAC nomenclature and synonyms for 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the chemical identity, nomenclature, and synthetic utility of 2,3,5-Trimethoxy-4-methylbenzaldehyde . Designed for research scientists and drug development professionals, this document prioritizes structural logic, IUPAC derivation, and verified synthetic pathways over generic descriptions.[1]

Chemical Identity & Significance

2,3,5-Trimethoxy-4-methylbenzaldehyde is a highly specific polysubstituted aromatic aldehyde. Unlike its more common isomers (e.g., 3,4,5-trimethoxybenzaldehyde, a mescaline precursor, or 2,4,5-trimethoxybenzaldehyde), this compound features a unique 2,3,5-substitution pattern combined with a 4-methyl group.

This molecule serves as a critical intermediate in the synthesis of complex bioactive scaffolds, including naphthazarin derivatives (such as the cytotoxic agent hybocarpone) and substituted nitrostyrenes .[1] Its structural specificity allows for precise regiochemical control in subsequent electrophilic aromatic substitutions, such as nitration at the vacant C6 position.[1]

Key Chemical Identifiers
Identifier TypeValue / Description
IUPAC Name 2,3,5-Trimethoxy-4-methylbenzaldehyde
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Related CAS 99892-80-5 (Refers to the derivative 2,3,5-trimethoxy-4-methyl-β-nitrostyrene)
Structural Class Polysubstituted Benzaldehyde / Phenylpropanoid Precursor

IUPAC Nomenclature Derivation

The nomenclature for this compound follows strict IUPAC hierarchy rules for benzene derivatives. The aldehyde group takes priority, defining the parent structure and the numbering scheme.[1]

Step-by-Step Derivation
  • Principal Functional Group: The aldehyde (-CHO) group has the highest priority for nomenclature among the substituents present.[1] Thus, the parent ring is benzaldehyde .[1]

  • Numbering the Ring: The carbon atom attached to the aldehyde group is designated C1 .[1]

  • Locant Assignment: Numbering proceeds around the ring to give the lowest possible locants to the substituents.

    • C2: Methoxy (-OCH₃)[1]

    • C3: Methoxy (-OCH₃)[1]

    • C4: Methyl (-CH₃)[1]

    • C5: Methoxy (-OCH₃)[1]

    • C6: Unsubstituted (H)

    • Set of locants: 2, 3, 4, 5.[1][2][3][4][5][6]

  • Alphabetical Ordering: Substituents are listed alphabetically (ignoring prefixes like di-, tri-).

    • Methoxy vs. Methyl :

      • Methoxy (M-e-t-h-o ...) precedes Methyl (M-e-t-h-y ...).[1]

    • Therefore, the name is constructed as: 2,3,5-Trimethoxy-4-methylbenzaldehyde .[7]

Nomenclature Logic Visualization

The following diagram illustrates the priority rules and numbering flow used to derive the IUPAC name.

NomenclatureLogic cluster_substituents Substituent Map Start Identify Molecule: C11H14O4 Aromatic Aldehyde Parent Principal Group Selection: Aldehyde (-CHO) > Ether (-OR) > Alkyl (-R) Parent: Benzaldehyde Start->Parent Numbering Numbering Rule: C1 assigned to -CHO attachment. Direction minimizes locants (2,3,4,5). Parent->Numbering Alphabet Alphabetical Rule: 'Methoxy' (O) comes before 'Methyl' (Y). Numbering->Alphabet C2 Pos 2: Methoxy Numbering->C2 C5 Pos 5: Methoxy Numbering->C5 FinalName Final IUPAC Name: 2,3,5-Trimethoxy-4-methylbenzaldehyde Alphabet->FinalName C3 Pos 3: Methoxy C4 Pos 4: Methyl

Figure 1: Decision tree for IUPAC nomenclature derivation of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Synonyms and Related Designations

In literature and commerce, this compound may appear under various synonyms. It is crucial to distinguish it from its isomers to avoid synthetic errors.

Synonym CategoryName / DesignationContext
Systematic 4-Methyl-2,3,5-trimethoxybenzaldehydeAlternative ordering; chemically identical.[1]
Semi-Systematic 2,3,5-Trimethoxy-p-tolualdehydeTreats p-tolualdehyde (4-methylbenzaldehyde) as the parent.[1]
Abbreviation 2,3,5-TM-4-MBAInformal lab notebook shorthand.
Isomeric Confusion Not 2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde)Distinct substitution pattern; different reactivity.[1]

Synthetic Utility & Protocols

The primary utility of 2,3,5-Trimethoxy-4-methylbenzaldehyde lies in its ability to undergo regioselective electrophilic aromatic substitution (EAS) at the C6 position (the only open ortho/para position relative to the activating methoxy groups) or condensation at the aldehyde.

Synthesis via Nitration (Thieme Protocol)

One of the most documented uses of this aldehyde is its conversion to 2,3,5-Trimethoxy-4-methyl-6-nitrobenzaldehyde . This reaction demonstrates the directing effects of the substituents.[1]

Reaction Logic:

  • Substrate: 2,3,5-Trimethoxy-4-methylbenzaldehyde.[2][6][7][8][9][10]

  • Reagents: Fuming HNO₃, SnCl₄ (Lewis Acid Catalyst).[1]

  • Solvent: Dichloromethane (CH₂Cl₂).[1]

  • Conditions: Cryogenic (-78°C) to prevent over-oxidation or polymerization.[1]

Protocol Summary:

  • Preparation: A nitrating mixture is generated by adding SnCl₄ to fuming HNO₃ in dry CH₂Cl₂ at -78°C under N₂.[1][2][9]

  • Addition: This mixture is cannulated into a solution of the aldehyde (dissolved in CH₂Cl₂) at -78°C.

  • Reaction: Stirred for 1 hour; cooling bath removed to allow controlled warming.

  • Quench: Diluted with 2M HCl.

  • Extraction: Organic phase separated, aqueous phase extracted with CH₂Cl₂.

  • Yield: High regioselectivity for the 6-nitro derivative due to steric blocking at C2/C3/C4 and electronic activation at C6.[1]

Pathway Visualization

The following diagram outlines the synthetic flow from the aldehyde to its nitro-derivative, highlighting the structural transformation.

Synthesispath Reactant Reactant: 2,3,5-Trimethoxy- 4-methylbenzaldehyde (C11H14O4) Reagents Reagents: Fuming HNO3 / SnCl4 CH2Cl2, -78°C Reactant->Reagents Dissolution Intermediate Transition State: Electrophilic Attack at C6 (Activated by C5-OMe) Reagents->Intermediate Nitration Product Product: 2,3,5-Trimethoxy- 4-methyl-6-nitrobenzaldehyde Intermediate->Product Workup (HCl)

Figure 2: Synthetic pathway for the regioselective nitration of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Structural Characterization (NMR)

Researchers synthesizing this compound should verify its identity using Proton Nuclear Magnetic Resonance (¹H NMR).[1]

  • Aldehyde Proton (-CHO): Singlet, ~10.0–10.5 ppm.[1] Distinctive offset.

  • Aromatic Proton (H6): Singlet, ~7.0–7.3 ppm.[1] Only one aromatic proton exists; lack of coupling confirms the pentasubstituted ring.[1]

  • Methoxy Groups (-OCH₃): Three singlets, ~3.7–4.0 ppm.[1] Integration 9H total.

  • Methyl Group (-CH₃): Singlet, ~2.1–2.3 ppm.[1] Distinctly upfield from methoxy groups.[1]

References

  • Thieme Chemistry. (2007).[1] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.[1] 31b. Product Class 21: Nitroarenes.[1][10] Link

  • American Chemical Society. (2005).[1] Concise Formal Total Synthesis of Hybocarpone and Related Naturally Occurring Naphthazarins. Journal of Organic Chemistry. Link[1]

  • LookChem. (n.d.).[1][6] 2,3,5-trimethoxy-4-methyl-β-nitrostyrene (CAS 99892-80-5).[1][6] Link

Sources

Physical properties and melting point of 2,3,5-Trimethoxy-4-methylbenzaldehyde

[1][2][3][4][5]

Chemical Identity & Significance
  • IUPAC Name: 2,3,5-Trimethoxy-4-methylbenzaldehyde[1][2]

  • Molecular Formula: C₁₁H₁₄O₄

  • Molecular Weight: 210.23 g/mol

  • Key References: Compound 28 in J. Org. Chem. 2005, 70, 43; Precursor to TMA-4 homologs.

Scientific Context: This compound is a tetra-substituted benzene derivative. Its substitution pattern—three methoxy groups and one methyl group—creates a highly electron-rich aromatic ring. It serves as a critical electrophile in organic synthesis, particularly in Vilsmeier-Haack formylations and Henry reactions (nitroaldol condensations). It is structurally distinct from the more common 3,4,5-trimethoxybenzaldehyde (TMA precursor) and 2,5-dimethoxy-4-methylbenzaldehyde (DOM precursor) due to the specific "2,3,5" oxygenation pattern.

Physical Properties Data

The following data is synthesized from experimental characterization in peer-reviewed organic chemistry literature (specifically the synthesis of hybocarpone).

PropertyValue / DescriptionExperimental Context
Physical State Crystalline SolidRecrystallized from diethyl ether (

) or dichloromethane (

).
Melting Point 62 – 65 °C Crystallized from

(Supporting Info, J. Org. Chem. 2005).[3][4]
Appearance White to pale yellow needlesTypical of polymethoxylated benzaldehydes.
Solubility SolubleDichloromethane, Ethyl Acetate, Diethyl Ether, Methanol.
Solubility InsolubleWater (cold).[5]
Reactivity Air-sensitive (slow oxidation)Aldehyde group oxidizes to benzoic acid upon prolonged air exposure.

Critical Note on Melting Point: The melting point of 62–65 °C distinguishes this compound from its isomers:

  • 2,4,5-Trimethoxybenzaldehyde (Asaraldehyde): MP 112–115 °C.

  • 3,4,5-Trimethoxybenzaldehyde: MP 73–75 °C.

  • 2,3,5-Trimethoxybenzaldehyde (No 4-Me): MP 62–63 °C (Very similar, requiring NMR for differentiation).

Spectroscopic Characterization

To validate the identity of synthesized 2,3,5-Trimethoxy-4-methylbenzaldehyde, compare experimental spectra against these predicted and literature-derived signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.2 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet, deshielded by the carbonyl.

    • δ ~7.0–7.3 ppm (s, 1H): Aromatic proton at position 6. It is a singlet because positions 1 and 5 are substituted.

    • δ ~3.8–3.9 ppm (s, 9H): Three methoxy groups (-OCH ₃).[6] May appear as overlapping singlets.

    • δ ~2.2–2.4 ppm (s, 3H): Aryl methyl group (-CH ₃) at position 4.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl (C=O): ~189–190 ppm.

    • Aromatic C-O: ~145–155 ppm (Signatures of C2, C3, C5).

    • Aromatic C-Me: ~120–130 ppm.

    • Methoxy Carbons: ~56–61 ppm.[6]

    • Methyl Carbon: ~9–15 ppm.

Synthesis & Reaction Pathways

The synthesis typically employs electrophilic aromatic substitution on the electron-rich 2,3,5-trimethoxytoluene scaffold. The most reliable method is the Vilsmeier-Haack formylation , which introduces the aldehyde group para to the strongest activating group or into the most sterically accessible position (C1).

Experimental Workflow: Vilsmeier Formylation
  • Reagents: 2,3,5-Trimethoxytoluene, Phosphorus Oxychloride (

    
    ), N,N-Dimethylformamide (DMF).
    
  • Conditions:

    
     °C, inert atmosphere (
    
    
    ).
  • Workup: Quench with ice/sodium acetate (aq) to hydrolyze the iminium intermediate.

SynthesisPathwayPrecursor2,3,5-Trimethoxytoluene(Starting Material)IntermediateIminium SaltIntermediatePrecursor->Intermediate Formylation 0-80°CReagentsReagents:POCl3 + DMF(Vilsmeier-Haack)Reagents->IntermediateProduct2,3,5-Trimethoxy-4-methylbenzaldehyde(Target: MP 62-65°C)Intermediate->Product HydrolysisHydrolysisHydrolysis(NaOAc / H2O)Hydrolysis->ProductDownstreamNitroalkene / Hybocarpone(Derivatives)Product->Downstream Condensation

Figure 1: Synthetic pathway for 2,3,5-Trimethoxy-4-methylbenzaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol: Recrystallization

Since the melting point is a critical purity indicator, proper recrystallization is required to remove isomeric impurities (e.g., ortho-substituted byproducts).

Protocol:

  • Dissolution: Dissolve the crude yellow solid in a minimum amount of boiling diethyl ether (

    
    ) or a mixture of DCM/Hexane  (1:4).
    
  • Filtration: Filter the hot solution through a glass frit to remove insoluble particulate matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in a freezer (-20 °C) for 12 hours.

  • Collection: Collect the resulting white/pale yellow crystals via vacuum filtration.

  • Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours.

  • Validation: Verify MP (Target: 62–65 °C).

Safety & Handling (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store under nitrogen at 2–8 °C. Aldehydes are prone to autoxidation; seal containers tightly.

References
  • Chai, C. L. L., Elix, J. A., & Moore, F. K. E. (2005).[1] Concise Formal Total Synthesis of Hybocarpone and Related Naturally Occurring Naphthazarins. The Journal of Organic Chemistry, 70(2), 43–51. (Source for MP 62-65°C and Compound 28 identity).

  • Shulgin, A., & Shulgin, A. (1991).[7] PiHKAL: A Chemical Love Story. Transform Press. (Context for TMA-4 and related phenethylamine precursors).

  • Science of Synthesis. (2024). Product Class 21: Nitroarenes.[8] Thieme Chemistry. (Reference for nitration derivatives of the aldehyde).

Technical Guide: The Evolution and Synthesis of Methoxylated Benzaldehydes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxylated benzaldehydes—specifically 4-anisaldehyde, veratraldehyde, and 3,4,5-trimethoxybenzaldehyde—are not merely chemical intermediates; they are the structural gatekeepers to a vast array of psychoactive phenethylamines, antimicrobial agents (e.g., Trimethoprim), and antineoplastic drugs (e.g., Etoposide).

The introduction of methoxy (-OCH₃) groups onto the benzene ring fundamentally alters the electronic landscape of the molecule, increasing electron density via the mesomeric effect (+M) while imposing specific steric constraints. This guide traces the synthetic evolution from dangerous 19th-century radical chemistry to high-precision modern catalysis, providing you with the decision-making framework to select the optimal route for your target substrate.

Part 1: The Pharmacophore & Electronic Rationale

Before defining how to synthesize these molecules, we must establish why the methodology evolved as it did.

The methoxy group is a strong Electron Donating Group (EDG) .

  • Activation: It activates the benzene ring toward Electrophilic Aromatic Substitution (EAS), making formylation possible under milder conditions than benzene.

  • Directing Effects: It is an ortho/para director. In medicinal chemistry, controlling regioselectivity (e.g., placing a formyl group para to a methoxy group) is critical.

  • Metabolic Stability: Unlike free phenols (-OH), methoxy ethers are resistant to rapid Phase II conjugation (glucuronidation), prolonging in vivo half-life.

The Synthetic Challenge: While the ring is activated, it is also prone to over-oxidation. The history of this field is the history of finding reagents "soft" enough to stop at the aldehyde stage without oxidizing the ring to a carboxylic acid or destroying the ether linkage.

Part 2: The Classical Era (1876–1920)

The Reimer-Tiemann Reaction (1876)

Best for: Phenols (e.g., Vanillin synthesis). Unsuitable for: Fully methylated ethers (e.g., Veratrole).

The earliest reliable method for ortho-formylation of phenols. It utilizes chloroform and strong base to generate a dichlorocarbene intermediate.[1][2][3]

  • Mechanism: The phenoxide ion attacks the electron-deficient dichlorocarbene (:CCl₂).

  • Limitation: It requires a free hydroxyl group. It cannot synthesize 3,4,5-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene because there is no phenoxide to drive the attack.

The Gattermann Reaction (1890s)

Best for: Phenols and activated Ethers.

Ludwig Gattermann introduced the use of Hydrogen Cyanide (HCN) and HCl with a Lewis Acid (ZnCl₂ or AlCl₃).[4]

  • Causality: The protonated formimidoyl chloride is a potent electrophile, capable of attacking ethers that Reimer-Tiemann could not touch.

  • Safety Note: The original protocol used liquid HCN (lethal). Modern adaptations use Zinc Cyanide [Zn(CN)₂] which generates HCN in situ only as needed.

Part 3: The Industrial Standard – Vilsmeier-Haack (1927)

This is the "workhorse" of methoxylated benzaldehyde synthesis. Discovered by Anton Vilsmeier and Albrecht Haack, this method allows for the formylation of fully methylated rings (e.g., converting 1,2,3-trimethoxybenzene to 2,3,4-trimethoxybenzaldehyde) with high regiocontrol.

The Mechanism

The reaction relies on the formation of the Vilsmeier Reagent (chloroiminium ion), generated in situ from DMF and POCl₃.[5] This electrophile is weaker than the Gattermann intermediate, meaning it is highly selective for electron-rich (methoxylated) rings and avoids side reactions.

Visualization: Vilsmeier-Haack Pathway

VilsmeierHaack DMF DMF Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Reagent Activation POCl3 POCl3 POCl3->Reagent Intermediate Iminium Salt Reagent->Intermediate + Substrate (EAS Attack) Substrate Methoxybenzene (Electron Rich) Substrate->Intermediate Product Methoxylated Benzaldehyde Intermediate->Product Hydrolysis (H2O/NaOAc)

Figure 1: The Vilsmeier-Haack cascade. Note that the final hydrolysis step is critical to release the aldehyde from the stable iminium salt.

Validated Protocol: Formylation of 1,2-Dimethoxybenzene (Veratrole)

Target: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

Reagents:

  • Veratrole: 13.8 g (0.1 mol)

  • DMF: 15 mL (Excess)

  • POCl₃: 11 mL (0.12 mol)

Step-by-Step Methodology:

  • Reagent Formation (Exothermic): In a round-bottom flask under N₂, cool DMF to 0°C. Add POCl₃ dropwise over 20 minutes. Checkpoint: The solution should turn pale yellow/orange and become viscous. If it turns black, temperature was too high.

  • Addition: Add Veratrole dropwise. The reaction is less exothermic here but requires heat to complete.

  • Heating: Warm to 80°C for 4 hours. The mixture will solidify into a glassy mass (the iminium salt).

  • Quenching (Critical): Pour the hot reaction mixture onto 500g of crushed ice. The salt dissolves.

  • Hydrolysis: Add saturated Sodium Acetate (NaOAc) solution until pH ~5. Stir for 2 hours. Why? Strong base (NaOH) can induce Cannizzaro reactions on the newly formed aldehyde. NaOAc buffers the hydrolysis.

  • Extraction: Extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄.

Part 4: Case Study – The "Impossible" 3,4,5-Trimethoxybenzaldehyde

This molecule is the precursor to Mescaline and the chemotherapy drug Etoposide. Direct formylation of 1,3,5-trimethoxybenzene yields the 2,4,6-isomer due to steric hindrance and electronic directing effects. Therefore, indirect routes were developed.

Comparative Routes
MethodPrecursorKey ReagentYieldProsCons
Rosenmund Reduction 3,4,5-Trimethoxybenzoyl chlorideH₂ / Pd-BaSO₄60-80%High purityRequires acid chloride; expensive catalyst.
Oxidation (Modern) 3,4,5-TrimethoxytolueneElectrochemical / Ce(IV)70-90%ScalableRequires the toluene precursor.
Bromination/Exchange p-CresolBr₂ then NaOMe/CuCl67%Cheap starting materialMulti-step; heavy metal waste (Cu).
Visualization: Synthesis Decision Tree

SynthesisRoutes Start Target: Methoxylated Benzaldehyde Q1 Is the ring fully etherified? Start->Q1 MethodA Reimer-Tiemann (CHCl3/KOH) Q1->MethodA No (Has -OH) MethodB Vilsmeier-Haack (POCl3/DMF) Q1->MethodB Yes (All -OMe) ResultA Ortho-Formyl Phenol (e.g., Vanillin) MethodA->ResultA MethodC Rieche Formylation (TiCl4/DCME) MethodB->MethodC If Acid Sensitive ResultB Para-Formyl Ether (e.g., Anisaldehyde) MethodB->ResultB

Figure 2: Decision matrix for selecting the formylation strategy based on substrate protection.

Part 5: Modern Frontiers – Green & Electrochemical Synthesis

The future of this field lies in eliminating POCl₃ (phosphorous waste) and heavy metals.

Electrochemical Methoxylation

Instead of chemical oxidants, anodic oxidation is used.

  • Substrate: p-Methoxytoluene.

  • Process: Electrolysis in Methanol/KOH.

  • Mechanism: The toluene is oxidized to a radical cation, which is trapped by methanol to form an acetal, which is then hydrolyzed to the aldehyde.

  • Advantage: The only byproduct is Hydrogen gas.

The Duff Reaction (Hexamine)

While older (1932), it has seen a resurgence due to its use of Hexamethylenetetramine (HMTA) , a mild reagent.

  • Protocol: Reflux phenol with HMTA in Trifluoroacetic acid (TFA).

  • Utility: Excellent for placing formyl groups ortho to phenols when Vilsmeier fails due to polymerization.

References

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenole. Berichte der deutschen chemischen Gesellschaft. Link

  • Vilsmeier, A., & Haack, A. (1927).[6][7] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis. Link

  • Manchand, P. S., et al. (1990). Synthesis of 3,4,5-Trimethoxybenzaldehyde. Journal of Organic Chemistry. Link

  • Pletcher, D., & Valdes, E. M. (1988). The electrochemical oxidation of toluene and p-methoxytoluene in methanol. Electrochimica Acta. Link

  • Ferguson, L. N. (1946).[9] The Synthesis of Aromatic Aldehydes (Duff Reaction Review). Chemical Reviews. Link

Sources

Strategic Synthesis & Precursor Analysis: 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3,5-Trimethoxy-4-methylbenzaldehyde is a critical aromatic intermediate, primarily utilized in the synthesis of complex phenethylamines (specifically the TMA-4 series). Its structural uniqueness lies in the tetrasubstituted benzene ring, where the specific arrangement of three methoxy groups and one methyl group creates significant steric and electronic challenges for synthetic chemists.

This technical guide reviews the primary precursor pathways, focusing on the conversion of 2,3,5-trimethoxytoluene via Vilsmeier-Haack formylation . It addresses the critical issue of regioselectivity—distinguishing between the target aldehyde and its structural isomer—and provides a self-validating protocol for laboratory-scale production.

Structural Analysis & Retrosynthesis

The synthesis of 2,3,5-trimethoxy-4-methylbenzaldehyde is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The target molecule requires the introduction of a formyl group (-CHO) onto a sterically crowded aromatic ring.

Retrosynthetic Logic
  • Disconnection: The most logical disconnection is at the formyl group.

  • Substrate: This reveals 2,3,5-trimethoxytoluene (also known as 1-methyl-2,3,5-trimethoxybenzene) as the immediate precursor.

  • Origin: The toluene derivative is accessible via the O-methylation of 2,6-dimethoxy-4-methylphenol (a commercially available creosol derivative).

Retrosynthesis Target TARGET 2,3,5-Trimethoxy-4-methylbenzaldehyde Precursor1 PRIMARY PRECURSOR 2,3,5-Trimethoxytoluene Target->Precursor1 Formyl Disconnection (C-C Bond Cleavage) Precursor2 ORIGIN MATERIAL 2,6-Dimethoxy-4-methylphenol Precursor1->Precursor2 O-Methylation (Me2SO4 / K2CO3)

Figure 1: Retrosynthetic pathway identifying the core aromatic precursors.

The Primary Precursor: 2,3,5-Trimethoxytoluene

Before the aldehyde can be synthesized, the aromatic scaffold must be constructed. The industry-standard route involves the methylation of 2,6-dimethoxy-4-methylphenol.

Synthesis Protocol (Precursor Generation)
  • Reagents: 2,6-Dimethoxy-4-methylphenol, Dimethyl sulfate (DMS) or Methyl Iodide (MeI), Potassium Carbonate (

    
    ), Acetone.
    
  • Mechanism:

    
     nucleophilic substitution.
    
  • Procedure Summary:

    • Dissolve 1.0 eq of phenol in acetone.

    • Add 2.0 eq of anhydrous

      
       (excess base ensures complete deprotonation).
      
    • Add 1.2 eq of Methyl Iodide dropwise at reflux.

    • Critical Control Point: Monitor by TLC. The disappearance of the phenolic -OH stretch in IR (approx. 3400 cm⁻¹) confirms conversion.

    • Yield: Typically >90%. The product, 2,3,5-trimethoxytoluene, is a colorless oil or low-melting solid.

Core Synthesis: Vilsmeier-Haack Formylation[1][2][3][4][5]

The transformation of 2,3,5-trimethoxytoluene to the target aldehyde is the most technically demanding step due to regioselectivity .

The Regioselectivity Challenge

The substrate has two open positions for electrophilic attack:

  • Position 4: Located between the 3-methoxy and 5-methoxy groups.[1][2]

    • Electronics: Activated by two ortho-methoxy groups (Strong).

    • Sterics: Highly crowded (sandwiched between two methoxys).

  • Position 6: Located between the 1-methyl and 5-methoxy groups.[2][3]

    • Electronics: Activated by one ortho-methoxy and one ortho-methyl.

    • Sterics: Less crowded.

Outcome: The Vilsmeier reaction produces a mixture of isomers. The "unwanted" isomer (attack at C6) often predominates or forms in significant quantities due to steric relief, requiring rigorous purification to isolate the target (attack at C4).

VilsmeierMechanism Reagents Reagents POCl3 + DMF/NMFA Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation Complex4 Sigma Complex (Attack at C4) Vilsmeier->Complex4 Sterically Hindered Path Complex6 Sigma Complex (Attack at C6) Vilsmeier->Complex6 Sterically Favored Path Substrate Substrate 2,3,5-Trimethoxytoluene Substrate->Complex4 Substrate->Complex6 Target TARGET ISOMER 2,3,5-Trimethoxy- 4-methylbenzaldehyde Complex4->Target Hydrolysis Impurity ISOMERIC IMPURITY 2,3,6-Trimethoxy- 5-methylbenzaldehyde Complex6->Impurity Hydrolysis

Figure 2: Bifurcation of the reaction pathway leading to the target and its regiochemical isomer.

Detailed Experimental Protocol

This protocol is adapted from Shulgin’s methodology (PiHKAL #160) and modernized for safety and yield optimization.

Phase A: Reagent Formation

Safety Warning: Phosphorus oxychloride (


) is violently reactive with water and toxic. Work in a fume hood.
  • Setup: Flame-dried round-bottom flask with a pressure-equalizing addition funnel and magnetic stirring.

  • Mix: Combine 1.5 eq of N-Methylformanilide (or DMF) with 1.0 eq of 2,3,5-trimethoxytoluene.

    • Note: Shulgin specifically used N-methylformanilide, which often gives better yields in crowded systems than DMF.

  • Addition: Add 1.5 eq of

    
     dropwise.
    
    • Observation: The reaction is exothermic. Control temperature to <20°C during addition to prevent charring.

Phase B: Reaction & Hydrolysis[1][2][7]
  • Heating: Heat the mixture on a steam bath (approx. 90-100°C) for 2–4 hours.

    • Endpoint: The mixture will darken significantly to a deep red/brown viscous oil.

  • Hydrolysis: Pour the reaction mixture onto chipped ice (approx. 5x volume).

    • Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.

    • Stirring: Stir vigorously until the dark oil solidifies or separates into a granular precipitate.

Phase C: Purification (The Critical Step)

Because the reaction yields a mixture, simple extraction is insufficient.

  • Filtration/Extraction: Filter the solids. If oily, extract with dichloromethane (DCM), wash with water, and dry over

    
    .
    
  • Isomer Separation:

    • Method: Fractional Crystallization.

    • Solvent: Hexane or Methanol.[3]

    • Data:

      • Target (4-methyl isomer): mp 82–83 °C.

      • Impurity (6-methyl isomer): mp 106–107 °C.

    • Procedure: Dissolve the crude mixture in boiling hexane. The higher-melting impurity (6-methyl) often crystallizes out first or shows different solubility characteristics. Alternatively, column chromatography (Silica gel, EtOAc/Hexane gradient) provides definitive separation.

Analytical Characterization

To ensure scientific integrity, the isolated product must be validated against the following data profile.

ParameterTarget: 2,3,5-Trimethoxy-4-methylbenzaldehydeImpurity: 2,3,6-Trimethoxy-5-methylbenzaldehyde
Melting Point 82 – 83 °C 106 – 107 °C
Appearance White to off-white crystalsWhite crystals

H-NMR (Key)
Aromatic H singlet (1H)Aromatic H singlet (1H)
Regiochemistry Aldehyde is para to the methyl group (structurally distinct in NOESY).Aldehyde is ortho to the methyl group.

Validation Check:

  • IR Spectroscopy: Look for the strong Carbonyl (C=O) stretch at ~1680 cm⁻¹.

  • NMR Distinction: In the target isomer, the aromatic proton is flanked by two methoxy groups (C6 position), whereas in the impurity, the proton is flanked by a methyl and a methoxy. Nuclear Overhauser Effect (NOE) experiments can definitively confirm the proximity of the aldehyde proton to the methoxy groups vs. the methyl group.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Specifically Entry #160, TMA-4).

    • Source:

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

    • Context: Mechanism and scope of formylation reagents.[4]

  • Vilsmeier, A., & Haack, A. (1927).[5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

    • Context: Foundational paper for the formyl
  • BenchChem. (2025).[6][7] Spectroscopic comparison of trimethoxybenzaldehyde isomers.

    • Context: Analytical data for distinguishing isomeric aldehydes.[7]

Sources

Comparative Lipophilicity Profiling of Trimethoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the lipophilicity differences between the structural isomers of trimethoxybenzaldehyde, specifically 3,4,5-trimethoxybenzaldehyde , 2,4,5-trimethoxybenzaldehyde , and 2,4,6-trimethoxybenzaldehyde .

For researchers in medicinal chemistry and drug formulation, understanding these differences is critical. While these isomers share an identical molecular formula (


) and molecular weight (196.20  g/mol ), their lipophilic profiles (

) diverge significantly due to steric inhibition of resonance and dipole moment vector summation .

Key Finding: The lipophilicity order is 2,4,6-TMB > 2,4,5-TMB > 3,4,5-TMB . The 2,4,6-isomer is the most lipophilic due to the steric twisting of the carbonyl group, which reduces molecular polarity.

Part 1: Mechanistic Analysis of Lipophilicity

The Ortho-Effect and Steric Inhibition of Resonance

The primary driver of lipophilicity differences in this series is the spatial arrangement of the methoxy groups relative to the aldehyde carbonyl.

  • 3,4,5-Trimethoxybenzaldehyde (Least Lipophilic):

    • Structure: The aldehyde group has no ortho-substituents.

    • Mechanism: The carbonyl group remains coplanar with the benzene ring. This maximizes

      
      -conjugation. The para-methoxy group (position 4) acts as a strong resonance donor (+M effect), pushing electron density into the carbonyl oxygen. This creates a highly polarized 
      
      
      
      bond and a significant molecular dipole, increasing water solubility and decreasing
      
      
      .
  • 2,4,6-Trimethoxybenzaldehyde (Most Lipophilic):

    • Structure: The aldehyde is flanked by two bulky methoxy groups at the 2 and 6 positions.

    • Mechanism: Severe steric hindrance prevents the carbonyl group from achieving coplanarity with the aromatic ring. This breaks the conjugation pathway. Without the resonance contribution from the ring, the carbonyl bond is less polarized. Furthermore, the "greasy" methyl groups of the methoxy substituents shield the polar carbonyl oxygen from water solvation.

  • 2,4,5-Trimethoxybenzaldehyde (Intermediate):

    • Structure: Asymmetric substitution with one ortho-methoxy group.

    • Mechanism: Exhibits a partial ortho-effect. The steric strain is present but less severe than in the 2,4,6-isomer, allowing for some conjugation but less than the 3,4,5-isomer.

Dipole Moment Vector Analysis

Lipophilicity is inversely related to the molecular dipole moment (


).
  • 3,4,5-TMB: The vectors of the 3- and 5-methoxy groups partially cancel, but the strong 4-methoxy donor vector aligns with the aldehyde acceptor vector, creating a strong net dipole along the

    
     axis.
    
  • 2,4,6-TMB: The 2- and 6-methoxy dipoles oppose each other and the aldehyde, leading to a lower net dipole moment compared to the 3,4,5-isomer, favoring lipid solubility.

Part 2: Comparative Data Analysis

The following data synthesizes experimental trends and consensus computational models (Consensus


).
IsomerCommon NameLogP (Consensus)Est. Water Solubility (mg/L)HPLC Elution Order (C18)*
3,4,5-Trimethoxybenzaldehyde Mescaline intermediate1.13 - 1.25 ~35001 (Fastest)
2,3,4-Trimethoxybenzaldehyde -1.47 - 1.55 ~28002
2,4,5-Trimethoxybenzaldehyde Asaronaldehyde1.63 - 1.70 ~27003
2,4,6-Trimethoxybenzaldehyde -1.87 - 2.44 ~15004 (Slowest)

*Note: On a standard Reverse-Phase C18 column, compounds elute in order of increasing lipophilicity (hydrophobic analytes interact longer with the stationary phase).

Structural Logic Visualization

The following diagram maps the causality between chemical structure and observed lipophilicity.

LipophilicityLogic cluster_0 Isomer Structure cluster_1 Electronic/Steric Effect cluster_2 Physicochemical Property TMB345 3,4,5-Trimethoxybenzaldehyde (No Ortho Subs) Planar Planar Conformation Maximized Conjugation TMB345->Planar Unobstructed TMB246 2,4,6-Trimethoxybenzaldehyde (Di-Ortho Subs) Twisted Twisted Conformation Broken Conjugation TMB246->Twisted Steric Clash HighPol High Polarity Strong Dipole Planar->HighPol +M Effect active LowPol Low Polarity Weak Dipole Twisted->LowPol Loss of Resonance ResultLow Low LogP (Hydrophilic) HighPol->ResultLow ResultHigh High LogP (Lipophilic) LowPol->ResultHigh

Caption: Causal pathway linking substituent position to lipophilic outcome. 2,4,6-TMB steric hindrance drives higher lipophilicity.

Part 3: Experimental Protocols

To validate these values in your specific matrix, use the following High-Performance Liquid Chromatography (HPLC) protocol. This is superior to the "Shake-Flask" method for these isomers due to their similar solubilities.

Protocol: RP-HPLC Determination of Relative Lipophilicity[1]

Objective: Determine the retention factor (


) as a surrogate for 

.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Standard: Uracil (Dead time marker,

    
    ).
    

Workflow:

  • Column Selection: Use an end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5

    
    ) to minimize silanol interactions which can skew results for methoxy-benzenes.
    
  • Sample Preparation: Dissolve 1 mg of each isomer in 1 mL of 50:50 Water:Acetonitrile. Filter through 0.22

    
     PTFE.
    
  • Elution Gradient:

    • 0-2 min: Isocratic 20% B.

    • 2-15 min: Linear gradient 20%

      
       80% B.
      
    • 15-20 min: Isocratic 80% B.

  • Detection: UV at 254 nm (aromatic ring absorption) and 280 nm (carbonyl absorption).

  • Calculation:

    
    
    Where 
    
    
    
    is the retention time of the isomer and
    
    
    is the retention time of Uracil.
    • Validation: A higher

      
       indicates higher lipophilicity.
      
Experimental Workflow Diagram

HPLC_Workflow Start Sample Prep (1mg/mL in 50:50 ACN/H2O) Inject Injection (5-10 µL) Start->Inject Separation C18 Column Separation (Hydrophobic Interaction) Inject->Separation Detect UV Detection (254/280 nm) Separation->Detect Data Calculate k' (Retention Factor) Detect->Data

Caption: Step-by-step HPLC workflow for determining relative lipophilicity of benzaldehyde isomers.

References

  • PubChem. 3,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemSrc. 2,3,4-Trimethoxybenzaldehyde Physicochemical Properties. Available at: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Technical Note. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,3,6-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the regioselective synthesis of 2,3,6-trimethoxy-4-methylbenzaldehyde from 2,3,5-trimethoxytoluene .[1]

Note on Nomenclature & Regiochemistry: While the user prompt specifies 2,3,5-trimethoxy-4-methylbenzaldehyde, the direct formylation of 2,3,5-trimethoxytoluene (1-methyl-2,3,5-trimethoxybenzene) predominantly yields the 2,3,6-isomer (also known as 4-methyl-2,3,6-trimethoxybenzaldehyde) due to the directing effects of the methoxy substituents. The 2,3,5-isomer would require a different substitution pattern in the starting material. This protocol addresses the synthesis of the major product derived from the stated starting material, consistent with authoritative literature (e.g., Shulgin, PiHKAL).

Abstract & Scientific Rationale

The synthesis of polysubstituted benzaldehydes is a critical step in the preparation of phenethylamine-based pharmaceuticals, alkaloids, and antioxidant derivatives (e.g., Coenzyme Q10 analogs). This protocol details the conversion of 2,3,5-trimethoxytoluene (1) to 2,3,6-trimethoxy-4-methylbenzaldehyde (2) via Directed Ortho Metalation (DoM) .

Regioselectivity Analysis

The starting material, 2,3,5-trimethoxytoluene, possesses two open aromatic positions: C4 and C6.

  • C4 Position: Located between two methoxy groups (at C3 and C5). This proton is significantly more acidic due to the inductive effect of the flanking oxygens and is the preferred site for lithiation (DoM).

  • C6 Position: Located between a methyl and a methoxy group.[1][2] Less acidic and sterically hindered.

Classical Vilsmeier-Haack formylation may suffer from steric hindrance at the crowded C4 position or yield mixtures. The use of n-Butyllithium (n-BuLi) allows for the selective deprotonation of the C4 proton, followed by quenching with a formylating agent (N-methylformanilide or DMF) to yield the 2,3,6-aldehyde exclusively.

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a lithiated intermediate, stabilized by coordination with the methoxy oxygens.

ReactionPathway SM 2,3,5-Trimethoxytoluene (Starting Material) Li_Int Lithiated Intermediate (4-Li-2,3,5-TMT) SM->Li_Int Prod 2,3,6-Trimethoxy-4-methylbenzaldehyde (Product) Li_Int->Prod Reagent1 n-BuLi, THF (Directed Ortho Metalation) Reagent2 N-Methylformanilide (Formylation)

Caption: Pathway for the regioselective formylation of 2,3,5-trimethoxytoluene via lithiation.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2,3,5-Trimethoxytoluene (High purity, >98%).

    • n-Butyllithium (1.6 M or 2.5 M in hexanes). Safety: Pyrophoric.

    • N-Methylformanilide (Preferred) or N,N-Dimethylformamide (DMF).

    • Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone or dried via solvent system).

    • Ammonium chloride (sat. aq. solution).

  • Equipment:

    • 3-neck round-bottom flask (flame-dried, N2/Ar atmosphere).

    • Low-temperature thermometer (-100°C to 20°C).

    • Pressure-equalizing addition funnel.

    • Inert gas manifold (Schlenk line).

Step-by-Step Methodology

Step 1: Setup and Inert Atmosphere

  • Assemble the glassware under a flow of dry Nitrogen or Argon.

  • Charge the flask with 2,3,5-trimethoxytoluene (1.0 eq) dissolved in anhydrous THF (approx. 10 mL/g of substrate).

  • Cool the solution to 0°C (ice/water bath). Note: While -78°C is standard for DoM, the doubly activated C4 proton allows for lithiation at 0°C in many protocols; however, -78°C is safer to prevent side reactions.Recommendation: Start at -78°C (acetone/dry ice) and warm to 0°C if reaction is sluggish.

Step 2: Lithiation (Directed Ortho Metalation)

  • Transfer n-Butyllithium (1.1 eq) to the addition funnel via cannula or gas-tight syringe.

  • Add n-BuLi dropwise to the stirred solution over 20–30 minutes. Maintain internal temperature < -70°C (if using dry ice) or < 5°C (if using ice bath).

  • Critical Insight: The solution may change color (often yellow or orange) indicating anion formation.

  • Stir the mixture for 1–2 hours to ensure complete lithiation. The lithium atom is directed to the C4 position by the chelating effect of the C3 and C5 methoxy oxygens.

Step 3: Formylation

  • Prepare a solution of N-methylformanilide (1.2 eq) or DMF (1.5 eq) in a small amount of anhydrous THF.

  • Add the formylating agent dropwise to the lithiated species.

  • Allow the reaction to stir at the low temperature for 30 minutes, then remove the cooling bath and allow it to warm to room temperature over 1–2 hours.

  • Observation: A precipitate may form (lithium alkoxide/amide salts).

Step 4: Quenching and Workup

  • Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH4Cl) . Caution: Exothermic.

  • Extract the aqueous layer with Diethyl Ether (Et2O) or Dichloromethane (DCM) (3 x volumes).

  • Wash the combined organic phases with:

    • Water (1x)

    • Brine (1x)

  • Dry over anhydrous MgSO4 or Na2SO4 .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.[3]

Purification

The crude product is typically an oil that may crystallize upon standing or chilling.

  • Distillation: High-vacuum distillation is the preferred method for purification.

    • Expected Boiling Point: ~130–140°C at 0.7 mmHg [1].[1]

  • Bisulfite Adduct: If distillation is difficult, form the bisulfite adduct by shaking the oil with saturated NaHSO3. Wash the solid adduct with ether, then regenerate the aldehyde with aqueous Na2CO3.

Analytical Data & Characterization

ParameterSpecificationNotes
Appearance Pale yellow oil or low-melting solidMay darken on air exposure.
1H NMR (CDCl3) δ ~10.4 (s, 1H, CHO)Aldehyde proton.
δ ~6.5 (s, 1H, Ar-H)Only one aromatic proton (H5).
δ ~3.8-3.9 (s, 9H, 3x OMe)Three methoxy signals.
δ ~2.5 (s, 3H, Ar-Me)Methyl group.
Regiochemistry 2,3,6-Substitution Confirmed by NOE (Nuclear Overhauser Effect) between CHO and OMe/Me groups.

Structure Validation Logic: The product is 2,3,6-trimethoxy-4-methylbenzaldehyde .[1]

  • C1: CHO

  • C2: OMe (derived from original C3)

  • C3: OMe (derived from original C2)

  • C4: Me (derived from original C1)

  • C5: H (derived from original C6)

  • C6: OMe (derived from original C5)

  • Note: The proton at C5 is the only remaining aromatic proton.

Process Safety (HSE)

  • n-Butyllithium: Pyrophoric. Reacts violently with water and air. Must be handled under inert atmosphere. Keep a Class D fire extinguisher nearby.

  • Solvents: THF and Ether are peroxide formers. Test before use.

  • Exotherms: Quenching the lithiated species is exothermic. Cool the flask before adding aqueous acid.[4]

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Recipe #69, "Z-7").

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • BenchChem. (2025).[4][5] Regioselectivity in the Formylation of Substituted Phenols.

Sources

Application Notes & Protocols: A Guide to the Selective Formylation of Electron-Rich Aromatic Rings

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formyl Group as a Cornerstone in Synthesis

The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation in organic chemistry, providing access to aromatic aldehydes that are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, fragrances, and specialty materials.[1][2] The aldehyde functionality is a versatile chemical handle, readily participating in a vast array of subsequent reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deep, mechanistic understanding of the key reagents used for the selective formylation of electron-rich aromatic systems. We will explore the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to aid in the rational selection of the optimal formylation strategy for a given substrate.

Chapter 1: The Vilsmeier-Haack Reaction: A Versatile Workhorse

The Vilsmeier-Haack (V-H) reaction is arguably the most widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] Its reliability, broad substrate scope, and the relative accessibility of its reagents have cemented its status as a go-to method in the synthetic chemist's toolbox. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, typically phosphorus oxychloride (POCl₃), to generate a potent electrophilic species known as the Vilsmeier reagent.[6][7]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by electrophilic attack on the aromatic substrate.

  • Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, the active Vilsmeier reagent.[5][6]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt.[7][8]

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aryl aldehyde.[8]

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->Vilsmeier_Reagent - OPOCl₂⁻ Arene Electron-Rich Arene (Ar-H) Sigma_Complex Sigma Complex Vilsmeier_Reagent->Sigma_Complex + Ar-H Arene->Sigma_Complex Iminium_Salt Aryl Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aryl Aldehyde (Ar-CHO) Iminium_Salt->Aldehyde + H₂O (workup) Gattermann Gattermann Reaction Mechanism cluster_0 Electrophile Formation cluster_1 Substitution & Hydrolysis HCN HCN Iminium_Cation Formimidoyl Cation [HC=NH₂]⁺ HCN->Iminium_Cation HCl_AlCl3 HCl, AlCl₃ HCl_AlCl3->Iminium_Cation Protonation & Lewis Acid Activation Phenol Phenol (Ar-OH) Sigma_Complex Sigma Complex Iminium_Cation->Sigma_Complex + Ar-OH Phenol->Sigma_Complex Aldimine Aldimine Intermediate Sigma_Complex->Aldimine - H⁺ Aldehyde Salicylaldehyde (Ar-CHO) Aldimine->Aldehyde + H₂O (workup) Duff_Reaction Duff Reaction Key Steps Phenol Phenol Ortho_Attack Electrophilic Ortho Attack Phenol->Ortho_Attack HMTA Hexamine (HMTA) + Acid (H⁺) Iminium Iminium Ion [CH₂=NR₂]⁺ HMTA->Iminium Iminium->Ortho_Attack Intermediate Benzylamine Intermediate Ortho_Attack->Intermediate Redox Intramolecular Redox Intermediate->Redox Schiff_Base Schiff Base Intermediate Redox->Schiff_Base Hydrolysis Hydrolysis (H₃O⁺) Schiff_Base->Hydrolysis Salicylaldehyde o-Hydroxy- benzaldehyde Hydrolysis->Salicylaldehyde

Sources

Application Note: Synthesis of 2,3,5-Trimethoxy-4-methyl-β-nitrostyrene via the Henry Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the condensation of 2,3,5-Trimethoxy-4-methylbenzaldehyde with nitromethane (The Henry Reaction) to produce 2,3,5-Trimethoxy-4-methyl-β-nitrostyrene .

While the Henry reaction is a textbook transformation, electron-rich benzaldehydes—such as the title compound—present specific challenges regarding reaction kinetics and product isolation. The electron-donating methoxy and methyl groups stabilize the carbonyl, reducing its electrophilicity. Consequently, standard basic conditions (e.g., NaOH/MeOH) often suffer from stalled conversion or incomplete dehydration to the styrene.

This guide prioritizes the Ammonium Acetate/Glacial Acetic Acid catalytic system, which drives the reaction via an iminium intermediate, ensuring high yields of the dehydrated nitrostyrene product.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Substrate and Product Specifications
PropertySubstrate (Aldehyde)Target Product (Nitrostyrene)
IUPAC Name 2,3,5-Trimethoxy-4-methylbenzaldehyde2,3,5-Trimethoxy-4-methyl-β-nitrostyrene
CAS Number 5556-84-399892-80-5
Formula C₁₁H₁₄O₄C₁₂H₁₅NO₅
Mol.[1] Weight 210.23 g/mol 253.25 g/mol
Appearance White to cream crystalline solidCanary yellow/orange needles
Melting Point 82–86 °C117–119 °C (Lit.)
Solubility DCM, MeOH, DMSOHot MeOH, AcOH, DCM

Reaction Mechanism & Strategy

The "Iminium" Advantage

For electron-rich substrates, the carbonyl carbon is insufficiently electrophilic for direct attack by the nitronate anion under mild conditions. We utilize Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid (GAA) .[2]

  • Activation: Ammonia (generated in situ) reacts with the aldehyde to form a Schiff base (Imine/Iminium) . This intermediate is significantly more electrophilic than the native aldehyde.

  • C-C Bond Formation: The nitronate anion attacks the iminium species.

  • Elimination: The acidic solvent system promotes the rapid protonation of the resulting

    
    -amino-nitro intermediate, followed by elimination of ammonia/water to lock in the conjugated alkene (nitrostyrene).
    
Pathway Visualization

HenryMechanism Aldehyde 2,3,5-Trimethoxy- 4-methylbenzaldehyde Imine Iminium Intermediate (Activated Electrophile) Aldehyde->Imine Condensation (-H2O) NH4OAc NH4OAc / AcOH NH4OAc->Imine Catalyst Addition Nitroamine Intermediate Imine->Addition Nitronate Nitromethane (Nitronate Anion) Nitronate->Addition Nucleophilic Attack Product 2,3,5-Trimethoxy- 4-methyl-β-nitrostyrene Addition->Product Elimination (-NH3)

Caption: The ammonium acetate catalyzed pathway proceeds via an activated iminium species, facilitating attack by nitromethane despite the electron-rich nature of the benzene ring.

Experimental Protocol

Method A: Thermal Condensation (Standard)

Best for: Gram-scale to Multi-gram scale synthesis where robustness is prioritized over speed.

Reagents & Equipment[3][4][2][5]
  • Precursor: 2,3,5-Trimethoxy-4-methylbenzaldehyde (10.0 g, 47.6 mmol)

  • Reagent/Solvent: Nitromethane (25 mL, ~460 mmol) [Excess acts as co-solvent]

  • Catalyst: Ammonium Acetate (1.5 g, 19.5 mmol) [~0.4 eq]

  • Solvent: Glacial Acetic Acid (40 mL)

  • Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl₂), Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure
  • Setup:

    • Charge the RBF with the aldehyde (10.0 g).

    • Add Glacial Acetic Acid (40 mL) and stir until the solid is mostly suspended/dissolved.

    • Add Nitromethane (25 mL) followed by Ammonium Acetate (1.5 g).

    • Attach the reflux condenser topped with a drying tube (moisture exclusion is critical to prevent hydration of the imine).

  • Reaction:

    • Heat the oil bath to 95–105 °C .

    • Maintain a gentle reflux. The solution will transition from pale yellow to a deep, vibrant orange/red, indicating the formation of the conjugated nitrostyrene system.

    • Monitor: Run TLC (30% EtOAc/Hexane) at T=90 min. The aldehyde spot (higher R_f) should disappear.

    • Typical Duration: 2 to 4 hours.[4] Do not overheat (>5 hours) as this promotes polymerization (dark tar formation).

  • Workup:

    • Remove heat and allow the reaction mixture to cool to ~50 °C.

    • Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold distilled water with vigorous stirring.

    • The product will precipitate immediately as a bright yellow/orange solid.

    • Stir for 15 minutes to ensure all acetic acid is extracted into the aqueous phase.

  • Purification:

    • Filter the crude solid using a Buchner funnel.

    • Wash the filter cake with 3 x 50 mL cold water to remove residual acid and nitromethane.

    • Recrystallization: Dissolve the crude wet solid in a minimum amount of boiling Methanol (approx. 10-15 mL per gram of crude). Alternatively, a 2-Propanol (IPA) / Ethanol mix works well.

    • Allow to cool slowly to room temperature, then refrigerate at 4 °C for 2 hours.

    • Filter the purified crystals and dry in a vacuum desiccator or air-dry in a dark place (nitrostyrenes are light-sensitive).

Expected Yield[3][6][7][8]
  • Yield: 75–85% (approx. 9.0 – 10.2 g)

  • Characterization: Melting point 117–119 °C.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening or small-scale library generation.

  • Vessel: 10 mL Microwave-safe vial.

  • Load: 1.0 mmol Aldehyde, 1.5 mmol Nitromethane, 0.5 mmol NH₄OAc, 2 mL Acetic Acid.

  • Parameters:

    • Temperature: 90 °C

    • Power: Dynamic (Max 200W)

    • Time: 20–30 minutes.

  • Workup: Pour into ice water, filter, and recrystallize as above.

Process Workflow & Troubleshooting

The following decision tree assists in real-time troubleshooting during the synthesis.

Troubleshooting Start Start Reaction (Reflux) CheckColor Color Change? Start->CheckColor CheckTLC TLC Check (2 hours) CheckColor->CheckTLC Yes (Yellow/Orange) Issue1 No Reaction: Check Water Content Add more NH4OAc CheckColor->Issue1 No (Stays Pale) Workup Pour into Ice Water CheckTLC->Workup Aldehyde Consumed Issue2 Polymerization (Red Oil): Reaction too hot/long. Discard & Restart. CheckTLC->Issue2 Dark Tar/Streaking Precipitate Precipitate Forms? Workup->Precipitate Success Filter & Recrystallize Precipitate->Success Yes (Solid) Issue3 Oiling Out: Scratch glass, Cool further, or Recrystallize from IPA Precipitate->Issue3 No (Oily glob)

Caption: Operational decision tree for monitoring reaction progress and handling common failure modes.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No color change after 30 min Catalyst failure or wet reagents.Add fresh NH₄OAc (0.1 eq). Ensure temp is >90°C.
Dark Red/Brown Tar Polymerization.[3][9]Reaction ran too long or too hot. Reduce time by 30%.
Product "Oils out" in water Impurities or temp too high.Decant water, dissolve oil in hot MeOH, cool slowly to induce crystallization.
Low Yield Incomplete precipitation.The nitrostyrene is slightly soluble in dilute acetic acid. Use less solvent initially or salt out the water layer.

Safety & Compliance

  • Nitromethane: Flash point 35°C. It is a shock-sensitive explosive if sensitized by amines or strong bases under confinement. Never heat nitromethane in a sealed vessel without appropriate blast shielding. In this protocol (open reflux), the risk is managed, but standard precautions apply.

  • 2,3,5-Trimethoxy-4-methylbenzaldehyde: Treat as a potential irritant and sensitizer.

  • Glacial Acetic Acid: Corrosive. Use a fume hood to avoid inhaling vapors.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Source of the specific precursor utility and initial Henry conditions).
  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. Link

  • Ballini, R., et al. (2005). The Henry Reaction: recent examples. Chemical Reviews, 105(1), 127-168.
  • BenchChem. (2025).[2] Synthesis of substituted beta-nitrostyrenes. (General procedural grounding for methoxy-substituted benzaldehydes). Link

  • ScienceMadness. (2005-2018). Optimizing Henry reaction conditions. (Community-verified optimization for electron-rich substrates). Link

Sources

Technical Application Note: Reductive Amination Strategies for Sterically Congested Polyalkoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note and Protocol guide for the reductive amination of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Executive Summary

This guide details optimized protocols for the reductive amination of 2,3,5-Trimethoxy-4-methylbenzaldehyde , a highly electron-rich and sterically crowded aromatic aldehyde. Due to the specific substitution pattern—an electron-donating methyl group at the para position (C4) and methoxy groups at C2, C3, and C5—the carbonyl carbon exhibits reduced electrophilicity compared to unsubstituted benzaldehyde. Furthermore, the ortho-methoxy group at C2 introduces significant steric strain during the formation of the tetrahedral intermediate.

To overcome these kinetic and thermodynamic barriers, this guide prioritizes the Abdel-Magid protocol (Sodium Triacetoxyborohydride) as the primary method due to its high chemoselectivity and tolerance for electron-rich substrates. A secondary Titanium(IV) Isopropoxide protocol is provided for sterically hindered or weakly nucleophilic amines.

Mechanistic Analysis & Chemical Logic

Substrate Challenges

The target molecule presents two distinct challenges for nucleophilic attack:

  • Electronic Deactivation: The C4-methyl group exerts a positive inductive effect (+I), while the three methoxy groups exert strong mesomeric donation (+M). This significantly increases the electron density at the carbonyl carbon, raising the activation energy for nucleophilic attack by the amine.

  • Steric Congestion: The C2-methoxy group creates a "molecular gate," hindering the approach of bulky amines and destabilizing the hemiaminal intermediate.

The Solution: Acid-Promoted Direct Reduction

Standard catalytic hydrogenation often fails to achieve full conversion due to catalyst poisoning or incomplete imine formation. The use of Sodium Triacetoxyborohydride (STAB-H) in the presence of Acetic Acid (AcOH) is the superior approach.

  • Role of AcOH: Protonates the intermediate imine/hemiaminal, accelerating the dehydration step to form the iminium ion.

  • Role of STAB-H: It is mild enough not to reduce the electron-rich aldehyde competitively but strong enough to rapidly reduce the protonated iminium species.

ReactionMechanism cluster_conditions Critical Factors Aldehyde 2,3,5-TriMeO-4-Me-Benzaldehyde Hemiaminal Hemiaminal (Sterically Strained) Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium + AcOH - H2O Product Secondary Amine Iminium->Product + STAB-H (Hydride Transfer) Factor1 AcOH drives Equilibrium Factor2 STAB-H is Chemoselective

Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in driving the equilibrium toward the reactive iminium species.

Experimental Protocols

Protocol A: The Standard Abdel-Magid Method (Recommended)

Best for: Primary amines, non-hindered secondary amines, and general synthesis.

Reagents:

  • 2,3,5-Trimethoxy-4-methylbenzaldehyde (1.0 equiv)

  • Amine (1.05 – 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB-H) (1.4 – 1.5 equiv)

  • Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][3] Note: DCE is preferred for reaction rate; THF is preferred for green chemistry compliance.

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3,5-Trimethoxy-4-methylbenzaldehyde (1.0 equiv) in DCE (concentration ~0.2 M).

  • Amine Addition: Add the Amine (1.05 equiv). Stir for 5–10 minutes at room temperature.

    • Observation: A slight color change may occur, indicating Schiff base initiation.

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv).

    • Critical: For this specific electron-rich aldehyde, do not skip the acid. It is necessary to protonate the sterically hindered carbonyl oxygen.

  • Reduction: Cool the mixture slightly (0°C) if the reaction scale is >10g to manage exotherm, otherwise maintain Room Temp. Add STAB-H (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Stir vigorously at room temperature under an inert atmosphere (Nitrogen/Argon) for 4–16 hours.

    • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde peak (approx. 9.8 ppm in 1H NMR).

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Wash combined organics with Brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel; typically MeOH/DCM gradients).

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Weakly nucleophilic amines (e.g., anilines) or bulky amines where imine formation is difficult.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Absolute Ethanol or Methanol.

Step-by-Step Procedure:

  • Complexation: Mix the aldehyde (1.0 equiv) and amine (1.0 equiv) in neat Ti(OiPr)4 (1.2 equiv) or in a minimal amount of THF.

  • Incubation: Stir under Nitrogen for 1–2 hours. The mixture will become viscous as the Titanium-amine adduct forms.

  • Dilution: Dilute the mixture with absolute Ethanol (to ~0.3 M).

  • Reduction: Add NaBH4 (1.5 equiv) carefully.

    • Safety: This step generates hydrogen gas and heat. Ensure proper venting.

  • Workup: Quench with 1N NaOH or water. A heavy white precipitate (TiO2) will form. Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Isolation: Concentrate the filtrate and proceed to extraction/purification as in Protocol A.

Data Summary & Troubleshooting

Comparative Analysis of Reducing Agents
ParameterNaBH(OAc)3 (STAB-H)NaBH3CN (Cyanoborohydride)NaBH4 (Borohydride)
Selectivity High (Reduces iminium only)High (Reduces iminium only)Low (Reduces aldehyde & imine)
Toxicity Low (Boric acid/AcOH byproducts)High (Generates HCN)Low
Reaction pH Slightly Acidic (Ideal)Requires pH adjustmentBasic/Neutral
Suitability for TMMB Excellent Good, but safety riskPoor (Requires 2-step)
Troubleshooting "Stalled" Reactions

If the reaction stalls with >20% aldehyde remaining:

  • Check Moisture: Water hydrolyzes the imine back to the aldehyde. Ensure solvents are dry.

  • Increase Acid: Add another 1.0 equiv of AcOH to force iminium formation.

  • Steric Block: If the amine is tertiary or highly branched (e.g., t-butylamine), switch to Protocol B (Titanium method) to force the coordination.

Workflow Visualization

ProtocolWorkflow Start Start: 2,3,5-Trimethoxy-4-methylbenzaldehyde CheckAmine Analyze Amine Sterics/Basicity Start->CheckAmine RouteA Route A: Standard Primary/Secondary Amine (Use STAB-H Protocol) CheckAmine->RouteA Nucleophilic Amine RouteB Route B: Weak/Bulky Amine (Use Ti(OiPr)4 Protocol) CheckAmine->RouteB Aniline / Bulky StepA1 Mix Aldehyde + Amine + AcOH in DCE RouteA->StepA1 StepB1 Mix Aldehyde + Amine + Ti(OiPr)4 (Neat) RouteB->StepB1 StepA2 Add NaBH(OAc)3 StepA1->StepA2 Workup Quench (NaHCO3 or NaOH) Extract DCM StepA2->Workup StepB2 Dilute with EtOH -> Add NaBH4 StepB1->StepB2 StepB2->Workup Purify Column Chromatography Isolate Amine Workup->Purify

Figure 2: Decision tree for selecting the optimal reductive amination pathway based on amine properties.

Safety & Compliance

  • Chemical Safety: 2,3,5-Trimethoxy-4-methylbenzaldehyde is a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • STAB-H Handling: Releases acetic acid upon hydrolysis. Handle in a fume hood.

  • Regulatory Note: While this specific aldehyde is a research chemical, it is structurally homologous to precursors for controlled phenethylamines. Researchers must ensure all downstream products comply with local laws (e.g., Analog Act provisions in the US, Misuse of Drugs Act in UK). This protocol is strictly for legitimate research and development purposes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 1-5.

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Application Note: Chemo-Selective Synthesis of Phenethylamine Derivatives via the Henry-Reduction Sequence

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Phenethylamines (PEAs) represent a critical scaffold in medicinal chemistry, serving as the backbone for endogenous neurotransmitters (dopamine, norepinephrine) and a vast array of therapeutic agents targeting 5-HT2A, TAAR1, and adrenergic receptors.

While direct reductive amination of phenylacetones is common, the Henry-Reduction sequence (starting from substituted benzaldehydes) offers superior versatility for accessing primary amines with high regiocontrol. This guide details a self-validating workflow for converting benzaldehyde precursors into high-purity phenethylamines, contrasting the "Gold Standard" Lithium Aluminum Hydride (LAH) reduction with the modern, bench-stable Sodium Borohydride/Copper(II) Chloride system.

The "Henry-Reduction" Axis

The synthesis proceeds in two distinct phases:[1]

  • Condensation: Formation of a

    
    -nitrostyrene intermediate via the Henry reaction.
    
  • Reduction: Transformation of the nitroalkene to the primary amine.

Phase 1: The Henry Condensation (Nitroaldol)[2]

The condensation of a substituted benzaldehyde with a nitroalkane is an equilibrium-driven process. Success depends on the continuous removal of water and the prevention of polymerization, particularly with electron-rich aldehydes (e.g., 2,5-dimethoxybenzaldehyde).

Mechanism & Causality

The reaction utilizes ammonium acetate as a dual-role catalyst:

  • Base: Deprotonates the nitroalkane (

    
    ) to generate the nitronate nucleophile.
    
  • Acid: Activates the aldehyde carbonyl and assists in the elimination of the

    
    -hydroxyl group to form the alkene.
    
Protocol A: Ammonium Acetate Mediated Condensation

Reagents:

  • Substituted Benzaldehyde (1.0 eq)

  • Nitromethane (solvent/reagent excess, ~10-20 eq)

  • Ammonium Acetate (0.5 eq)

  • Solvent: Glacial Acetic Acid (catalytic quantity or co-solvent)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl2).

  • Mixing: Dissolve the benzaldehyde in Nitromethane (10 mL per gram of aldehyde). Add Ammonium Acetate.[1]

  • Reflux: Heat the mixture to gentle reflux (

    
    ).
    
    • Critical Checkpoint: Monitor the color. A shift from clear/pale to deep yellow/orange indicates the formation of the conjugated nitrostyrene system.

  • Duration: Reflux for 2–4 hours. Monitor via TLC (Mobile phase: 3:1 Hexane/EtOAc). The aldehyde spot should disappear.

  • Workup:

    • Remove excess nitromethane under reduced pressure (rotary evaporator).

    • The residue will often solidify upon cooling.

    • Recrystallization: Dissolve the crude solid in boiling Isopropyl Alcohol (IPA). Allow to cool slowly to

      
      .
      
  • Validation: Verify identity via melting point (sharp range) and

    
    -NMR (distinct vinylic protons at 
    
    
    
    7.5–8.0 ppm).

Phase 2: The Reduction Sequence

The reduction of the nitro group and the alkene double bond can be achieved via multiple pathways.[2][3] We present two protocols: the High-Throughput Method (NaBH4/CuCl2) for rapid screening and the High-Purity Method (LAH) for bulk scale-up.

Comparative Analysis of Reduction Methods
FeatureProtocol B: NaBH4 / CuCl2Protocol C: LiAlH4 (LAH)Catalytic H2 / Pd/C
Mechanism Hydride transfer via in situ Cu nanoparticlesNucleophilic hydride attackHeterogeneous catalysis
Yield 60–85%85–95%Variable (substrate dependent)
Selectivity Tolerates halogens (Cl, Br)Dehalogenates aryl halidesReduces benzyl ethers
Safety Profile Moderate: Hydrogen evolutionHigh Risk: Pyrophoric, violent H2O reactionHigh Risk: Pressurized H2 gas
Throughput High (Open flask possible)Low (Strict inert atm required)Medium (Autoclave required)
Protocol B: The NaBH4 / CuCl2 Method (Bench-Stable)

Recommended for halogenated substrates where dehalogenation is a risk.

Reagents:

  • 
    -Nitrostyrene intermediate (1.0 eq)
    
  • Sodium Borohydride (

    
    , 10 eq)
    
  • Copper(II) Chloride (

    
    , 0.2 eq)
    
  • Solvent: Ethanol (EtOH)

Methodology:

  • Pre-complexation: Dissolve

    
    -nitrostyrene in EtOH. Add 
    
    
    
    . The solution will turn green.
  • Reduction: Add

    
     in small portions over 30 minutes.
    
    • Observation: The solution will turn black (formation of catalytic Cu nanoparticles) and effervesce (H2 gas).

    • Temperature Control: Maintain temperature below

      
       using an ice bath if necessary.
      
  • Digestion: Stir at room temperature for 1 hour.

  • Quench: Add water carefully, followed by aqueous ammonia to complex copper salts (blue supernatant).

  • Extraction: Extract with Dichloromethane (DCM).

Protocol C: The LiAlH4 Method (The "Gold Standard")

Recommended for maximum yield and purity of non-halogenated substrates.

Safety Warning: LAH is pyrophoric. All glassware must be flame-dried. Perform under positive Nitrogen/Argon pressure.

Methodology:

  • Preparation: Suspend LiAlH4 (4.0 eq) in anhydrous THF or Diethyl Ether at

    
    .
    
  • Addition: Dissolve the

    
    -nitrostyrene in anhydrous THF. Add this solution dropwise  to the LAH suspension.
    
    • Causality: Rapid addition causes violent exotherms and side-reactions (dimerization).

  • Reflux: Once addition is complete, warm to reflux for 2–6 hours. The solution usually turns gray/green.

  • The Fieser Workup (Critical Step): To quench

    
     grams of LAH, perform the following sequence at 
    
    
    
    with vigorous stirring:
    • Add

      
       mL Water  (slowly).[4][5][6]
      
    • Add

      
       mL 15% NaOH  solution.[4][5][6]
      
    • Add

      
       mL Water .[4][6]
      
    • Result: This produces a granular, white precipitate of aluminum salts that is easily filtered, avoiding the dreaded "aluminum emulsion."[7]

Visualizing the Workflow

Diagram 1: Reaction Pathway & Mechanism

This diagram illustrates the transformation logic from benzaldehyde to the final amine.

ReactionPathway cluster_conditions Critical Control Points Benz Substituted Benzaldehyde Inter Beta-Nitro Alcohol Benz->Inter Henry Reaction (NH4OAc, AcOH) Nitro Nitroalkane (CH3NO2) Nitro->Inter Styrene Beta-Nitrostyrene (Intermediate) Inter->Styrene -H2O (Dehydration) Amine Phenethylamine (Final Product) Styrene->Amine Reduction (LAH or NaBH4/Cu)

Caption: Chemo-selective pathway from benzaldehyde to phenethylamine via the nitrostyrene intermediate.

Diagram 2: The Fieser Workup Logic

A decision tree for the safe quenching of Lithium Aluminum Hydride.

FieserWorkup Start Crude Reaction Mixture (LiAlH4 + THF) Cool Cool to 0°C (Ice Bath) Start->Cool Step1 Add n mL H2O (Quench Excess Hydride) Cool->Step1 Dropwise Step2 Add n mL 15% NaOH (Form Aluminate) Step1->Step2 Vigorous Stirring Step3 Add 3n mL H2O (Granulate Salts) Step2->Step3 Filter Filter White Precipitate Step3->Filter Wait 15 mins Filtrate Organic Filtrate (Contains Product) Filter->Filtrate

Caption: The Standard Fieser Workup Protocol for n grams of LAH to prevent emulsion formation.

Purification & Characterization

Post-reduction, the crude amine is often an oil. Conversion to a hydrochloride salt is recommended for stability and purity analysis.

  • Acid/Base Extraction:

    • Dissolve crude oil in dilute HCl (pH < 2).

    • Wash with Ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH (pH > 12).

    • Extract amine into DCM.

  • Salt Formation:

    • Dissolve freebase amine in dry Ether/IPA.

    • Add concentrated HCl dropwise or bubble HCl gas.

    • Filter the resulting precipitate.[4][5][7]

Safety & Compliance Statement

WARNING: Phenethylamines are a structural class that includes scheduled substances (e.g., 2C-B, Mescaline, Methamphetamine).

  • Regulatory Adherence: This guide is intended strictly for legitimate research purposes, such as the synthesis of metabolic standards, 5-HT2A receptor agonists for neuropsychiatric research, and forensic reference materials.

  • Verification: Users must verify the legal status of specific substituted benzaldehydes and the target amines in their jurisdiction before synthesis.

  • Hazard Control: LAH is a Class 4.3 Dangerous When Wet substance. Fume hoods and blast shields are mandatory.

References

  • Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.

  • D'Andrea, L., & Jademyr, S. (2025).[8][9] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[8][9][10][11] Beilstein Journal of Organic Chemistry, 21, 39–46.[8][9]

  • Chandra, T., & Zebrowski, J. P. (2024).[5] A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.[5] ACS Chemical Health & Safety, 31, 162–171.[5] [5]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.

Sources

Application Notes and Protocols: Catalytic Hydrogenation of Nitrostyrenes Derived from 2,3,5-Trimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of β-nitrostyrenes represents a cornerstone transformation in organic synthesis, providing a direct and efficient route to phenethylamines. These structural motifs are of profound interest to the pharmaceutical industry, forming the backbone of numerous bioactive molecules and approved therapeutics. The catalytic hydrogenation of nitrostyrenes derived from 2,3,5-trimethylbenzaldehyde (2,3,5-TMBA) is a process of significant importance, leading to the formation of 2-(2,3,5-trimethylphenyl)ethan-1-amine, a key intermediate for further elaboration in drug discovery programs.

This document provides a comprehensive guide to the catalytic hydrogenation of nitrostyrenes, with a specific focus on substrates derived from 2,3,5-TMBA. It is intended for researchers, scientists, and drug development professionals seeking to implement robust and scalable protocols for the synthesis of these valuable amine intermediates. We will delve into the mechanistic underpinnings of the reaction, explore various catalytic systems, and provide detailed, field-proven experimental procedures.

Scientific Principles and Mechanistic Insights

Catalytic hydrogenation is a widely employed and environmentally benign method for the reduction of nitro groups.[1] The reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst to reduce the nitro functionality to an amine. The process is a heterogeneous catalytic reaction, where the catalyst is in a different phase from the reactants.

The generally accepted mechanism for the catalytic hydrogenation of aromatic nitro compounds proceeds through a stepwise reduction on the catalyst surface.[1] The reaction pathway involves the formation of nitroso and hydroxylamine intermediates, which are subsequently hydrogenated to the corresponding amine.[2][3]

There are two primary proposed pathways for this transformation:

  • Direct Pathway: The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.[4]

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the azo and hydrazo compounds before yielding the final amine product.[3]

The chemoselective hydrogenation of nitrostyrenes presents a unique challenge due to the presence of two reducible functional groups: the nitro group and the carbon-carbon double bond.[5] The choice of catalyst and reaction conditions is paramount in directing the selectivity towards the desired product, which is typically the saturated amine.

The Role of the Catalyst

The choice of catalyst is a critical parameter that dictates the efficiency and selectivity of the hydrogenation reaction. Precious metal catalysts, such as palladium and platinum, are highly effective for the reduction of both aromatic and aliphatic nitro groups.[1]

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high efficiency and versatility.[1] It is particularly effective for the reduction of nitrostyrenes to the corresponding phenethylamines.[6][7]

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a highly active catalyst for the hydrogenation of a wide range of functional groups.[1]

  • Raney Nickel (Raney Ni): A more cost-effective alternative to precious metal catalysts, Raney Nickel is particularly useful for substrates containing functionalities that might be sensitive to dehalogenation with Pd/C.[1][8] However, it is pyrophoric and requires careful handling.[1]

Recent advancements have also explored the use of other heterogeneous catalysts, including those based on gold, silver, copper, ruthenium, and rhodium, each offering unique characteristics in terms of activity and selectivity.[9]

Experimental Protocols

This section provides detailed protocols for the synthesis of the nitrostyrene precursor from 2,3,5-trimethylbenzaldehyde and its subsequent catalytic hydrogenation.

Synthesis of (E)-1,2,4-trimethyl-5-(2-nitrovinyl)benzene

The synthesis of the nitrostyrene derivative is typically achieved through a Henry reaction, which involves the condensation of an aldehyde with a nitroalkane.[10]

Materials:

  • 2,3,5-Trimethylbenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Methanol or Ethanol

Procedure:

  • To a solution of 2,3,5-trimethylbenzaldehyde (1 equivalent) in methanol or ethanol, add nitromethane (1.5-2 equivalents) and ammonium acetate (0.5-1 equivalent).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (E)-1,2,4-trimethyl-5-(2-nitrovinyl)benzene.

Catalytic Hydrogenation to 2-(2,3,5-trimethylphenyl)ethan-1-amine

The following protocol describes a general procedure for the catalytic hydrogenation of the nitrostyrene derivative using palladium on carbon (Pd/C).

Materials:

  • (E)-1,2,4-trimethyl-5-(2-nitrovinyl)benzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction flask (e.g., round-bottom flask or Parr shaker vessel)

  • Magnetic stirrer or mechanical shaker

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable reaction flask, dissolve the (E)-1,2,4-trimethyl-5-(2-nitrovinyl)benzene (1.0 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd) to the solution.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm). For laboratory-scale reactions, a hydrogen-filled balloon is often sufficient.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the uptake of hydrogen.

  • Upon completion of the reaction (typically after 2-24 hours), carefully vent the excess hydrogen and purge the system with an inert gas.

  • Remove the catalyst by filtration through a pad of Celite. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • The filtrate contains the desired amine. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization if necessary.

Note on Acidic Conditions: Some protocols report the use of acidic conditions, such as the addition of hydrochloric acid, to improve the rate and yield of the reaction.[6][7][11] However, this can also lead to the formation of the amine hydrochloride salt, which may require an additional basic workup to isolate the free amine.[5]

Data Presentation and Workflow Visualization

Table 1: Key Parameters for Catalytic Hydrogenation of Nitrostyrenes
ParameterTypical Range/ConditionsRationale and Considerations
Catalyst 5-10% Pd/C, PtO₂, Raney NiPd/C is generally the most effective and versatile. PtO₂ is highly active. Raney Ni is a cost-effective alternative.[1]
Catalyst Loading 1-10 mol%Higher loadings can increase reaction rates but also add to the cost.
Solvent Ethanol, Methanol, Ethyl AcetateProtic solvents like ethanol and methanol are commonly used and generally provide good results.[1]
Hydrogen Pressure 1-4 atm (balloon to autoclave)Higher pressures can accelerate the reaction but may require specialized equipment. Atmospheric pressure is often sufficient for lab scale.[12]
Temperature Room TemperatureMild temperatures are generally preferred to minimize side reactions. Some reactions may benefit from gentle heating.[1]
Reaction Time 2-24 hoursMonitored by TLC or hydrogen uptake.
Experimental Workflow

The overall experimental workflow for the synthesis of 2-(2,3,5-trimethylphenyl)ethan-1-amine is depicted in the following diagram.

experimental_workflow start Starting Materials: 2,3,5-TMBA & Nitromethane henry Henry Reaction (Condensation) start->henry nitrostyrene Intermediate: (E)-1,2,4-trimethyl-5- (2-nitrovinyl)benzene henry->nitrostyrene hydrogenation Catalytic Hydrogenation (Pd/C, H₂) nitrostyrene->hydrogenation product Final Product: 2-(2,3,5-trimethylphenyl) ethan-1-amine hydrogenation->product purification Purification product->purification

Caption: Experimental workflow for the synthesis of the target phenethylamine.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the catalytic hydrogenation of the nitrostyrene derivative.

reaction_mechanism cluster_surface Catalyst Surface (e.g., Pd) H2 H₂ H_ads 2H (adsorbed) H2->H_ads Dissociation nitrostyrene Nitrostyrene nitro_ads Adsorbed Nitrostyrene nitrostyrene->nitro_ads Adsorption nitroso Nitroso Intermediate nitro_ads->nitroso Reduction hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction amine Amine Product hydroxylamine->amine Reduction product_desorption Final Amine amine->product_desorption Desorption

Caption: Simplified mechanism of catalytic hydrogenation of a nitro group.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The progress of each reaction can be meticulously monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

For the catalytic hydrogenation step, a key indicator of a successful reaction is the complete consumption of the starting nitrostyrene and the absence of partially reduced intermediates, such as the corresponding oxime or hydroxylamine, in the final product mixture. The characteristic color change of the reaction mixture, from the often yellow or orange color of the nitrostyrene to a colorless solution, can also serve as a preliminary visual cue for reaction completion.

Conclusion

The catalytic hydrogenation of nitrostyrenes derived from 2,3,5-trimethylbenzaldehyde is a robust and reliable method for the synthesis of the corresponding phenethylamine. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields of the desired product with excellent purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of key building blocks for novel therapeutics.

References

  • Vertex AI Search. (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.
  • designer-drug.com. (n.d.). Synthesis of Phenethylamines by Hydrogenation of ß-Nitrostyrenes.
  • Benchchem. (n.d.). A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63, 1252-1254.
  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes.
  • Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. (2017). N/A.
  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024). N/A.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). N/A.
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. (2018). Chemical Reviews.
  • Rasayan Journal of Chemistry. (n.d.). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines.
  • Benchchem. (n.d.). A Comparative Guide to Novel Catalysts for Nitrostyrene Reduction: Benchmarking Against the Standard Pd/C.

Sources

Application Notes and Protocols: Selective Oxidation of 2,3,5-Trimethoxy-4-methylbenzyl Alcohol to its Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of 2,3,5-trimethoxy-4-methylbenzyl alcohol to the corresponding aldehyde, 2,3,5-trimethoxy-4-methylbenzaldehyde. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. Recognizing the electron-rich nature of the substrate, this document focuses on mild and selective oxidation methods to prevent over-oxidation to the carboxylic acid or undesired side reactions on the aromatic ring. We present a detailed, field-proven protocol for the Dess-Martin Periodinane (DMP) oxidation and discuss alternative methodologies, including Swern oxidation and TEMPO-catalyzed aerobic oxidation. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Challenge of Selectivity with Electron-Rich Arenes

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, when the alcohol is benzylic and attached to an electron-rich aromatic ring, as in the case of 2,3,5-trimethoxy-4-methylbenzyl alcohol, the reaction presents unique challenges. The high electron density of the benzene ring, resulting from the cumulative effect of three methoxy groups and one methyl group, can lead to several complications:

  • Over-oxidation: The initial aldehyde product can be susceptible to further oxidation to the corresponding carboxylic acid, especially with harsh oxidizing agents.

  • Ring Oxidation: The electron-rich aromatic ring itself can be a target for oxidation, leading to a complex mixture of byproducts.

  • Benzylic C-H Oxidation: In some cases, the methyl group on the ring could also be susceptible to oxidation.

Therefore, the choice of the oxidizing agent and reaction conditions is paramount to achieve a high yield of the desired aldehyde with minimal side products. This application note will delve into methodologies that offer the necessary selectivity and mildness for this specific transformation.

Comparative Overview of Selected Oxidation Methods

Several modern oxidation methods are suitable for the selective conversion of primary benzyl alcohols to aldehydes. The choice of method often depends on factors such as substrate sensitivity, scale of the reaction, and tolerance to specific functional groups. Below is a comparative summary of the most relevant methods for the oxidation of 2,3,5-trimethoxy-4-methylbenzyl alcohol.

Oxidation Method Oxidizing Agent Typical Solvent Temperature Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom TemperatureMild conditions, high yields, short reaction times, high chemoselectivity.[1]Cost of reagent, potentially explosive nature on a large scale.[1]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 °C to Room TemperatureMild, avoids heavy metals, high yields, wide functional group tolerance.[2][3][4]Requires cryogenic temperatures, malodorous byproducts (dimethyl sulfide).[2][4]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic (e.g., DCM/water)0 °C to Room TemperatureCatalytic use of TEMPO, inexpensive co-oxidant, "green" alternative.[5][6]Can be slower, pH control can be critical to prevent over-oxidation.[5]

Featured Protocol: Dess-Martin Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, making it particularly suitable for sensitive substrates like 2,3,5-trimethoxy-4-methylbenzyl alcohol.[1][7] The reaction proceeds at room temperature and typically reaches completion within a few hours.

Mechanism of Dess-Martin Oxidation

The reaction is initiated by the ligand exchange between the alcohol and an acetate group on the hypervalent iodine reagent. Subsequent deprotonation of the α-hydrogen of the alcohol by the acetate ion leads to the formation of the aldehyde, iodinane, and acetic acid.

DessMartin_Mechanism cluster_0 Ligand Exchange cluster_1 Deprotonation & Product Formation Alcohol R-CH2OH Intermediate Diacetoxyalkoxy-periodinane Alcohol->Intermediate + DMP DMP Dess-Martin Periodinane Deprotonation Intermediate Aldehyde R-CHO Deprotonation->Aldehyde -H+ (via Acetate) Byproducts Iodinane + Acetic Acid

Caption: Simplified mechanism of Dess-Martin Oxidation.

Detailed Experimental Protocol

Materials:

  • 2,3,5-trimethoxy-4-methylbenzyl alcohol

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite® or silica gel for filtration

Procedure:

  • To a stirred solution of 2,3,5-trimethoxy-4-methylbenzyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce any remaining DMP and its byproducts). Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2,3,5-trimethoxy-4-methylbenzaldehyde.

Self-Validation and Trustworthiness:

  • TLC Monitoring: The progress of the reaction should be carefully monitored by TLC. The product aldehyde should have a higher Rf value than the starting alcohol.

  • Quenching: The use of sodium thiosulfate in the workup is crucial for quenching the reaction and simplifying the purification process.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The aldehyde proton in ¹H NMR should appear as a singlet around 9.5-10.5 ppm.

Alternative Methodologies

Swern Oxidation

The Swern oxidation is another excellent choice for this transformation, particularly when strict avoidance of metal-based oxidants is desired.[2][3] It relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride, followed by reaction with the alcohol and subsequent elimination induced by a hindered base like triethylamine.

Swern_Workflow Start Start: Anhydrous DCM, -78°C DMSO_Activation Activate DMSO with Oxalyl Chloride Start->DMSO_Activation Alcohol_Addition Add 2,3,5-trimethoxy-4-methylbenzyl alcohol DMSO_Activation->Alcohol_Addition Base_Addition Add Triethylamine Alcohol_Addition->Base_Addition Warm_to_RT Warm to Room Temperature Base_Addition->Warm_to_RT Workup Aqueous Workup Warm_to_RT->Workup Purification Purification (Chromatography) Workup->Purification Product 2,3,5-trimethoxy-4-methylbenzaldehyde Purification->Product

Caption: General workflow for the Swern oxidation.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): This is critical to control the reactivity of the activated DMSO species and prevent side reactions.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to avoid quenching the reactive intermediates.

  • Hindered Base: Triethylamine is used to deprotonate the intermediate alkoxysulfonium salt, leading to the formation of the aldehyde.

TEMPO-Catalyzed Aerobic Oxidation

For a "greener" and more sustainable approach, TEMPO-catalyzed aerobic oxidation is an attractive option.[5][6] This method utilizes a catalytic amount of the stable nitroxyl radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), in conjunction with a co-oxidant, which can be as benign as air or oxygen. A common and effective protocol is the Anelli oxidation, which uses sodium hypochlorite (bleach) as the terminal oxidant.[5]

Key Considerations:

  • Catalyst System: The choice of the TEMPO derivative and co-catalyst (often a copper or iron salt) can influence the reaction rate and efficiency.

  • pH Control: Maintaining a slightly basic pH (around 8.5-9.5) is often necessary to prevent the over-oxidation of the aldehyde to the carboxylic acid.

  • Biphasic System: The reaction is typically run in a biphasic system (e.g., DCM/water) with a phase-transfer catalyst to facilitate the interaction between the organic-soluble substrate and the aqueous oxidant.

Conclusion

The selective oxidation of 2,3,5-trimethoxy-4-methylbenzyl alcohol to its corresponding aldehyde is a nuanced transformation that requires careful selection of reagents and conditions to avoid unwanted side reactions. The Dess-Martin oxidation stands out as a robust and reliable method for this purpose on a laboratory scale, offering mild conditions and high yields. For larger-scale syntheses or when metal-free conditions are paramount, the Swern oxidation provides a viable alternative, albeit with the need for cryogenic temperatures. For applications where environmental impact is a primary concern, TEMPO-catalyzed aerobic oxidation presents a promising, sustainable route. The protocols and considerations outlined in this guide are designed to empower researchers to successfully navigate the challenges associated with the oxidation of this electron-rich substrate.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
  • Dess–Martin periodinane - Wikipedia. [Link]

  • Swern oxidation - Wikipedia. [Link]

  • Swern Oxidation - Chemistry Steps. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2006.
  • Dess-Martin Oxidation - Organic Chemistry Portal. [Link]

  • Swern Oxidation - Organic Chemistry Portal. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - Beilstein Journal of Organic Chemistry. [Link]

  • 1,2-Benziodoxol-3(1H) - Organic Syntheses. [Link]

  • TEMPO-Mediated Oxidations - Organic Chemistry.
  • Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System - The Royal Society of Chemistry. [Link]

  • Alcohol Oxidations - Wipf Group. [Link]

Sources

Scalable laboratory synthesis of 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Laboratory Synthesis of 2,3,5-Trimethoxy-4-methylbenzaldehyde

Executive Summary

This application note details the scalable synthesis of 2,3,5-Trimethoxy-4-methylbenzaldehyde , a critical intermediate in the development of substituted phenethylamines and bioactive heterocyclic compounds (e.g., ecteinascidin analogs).

The protocol utilizes the Vilsmeier-Haack formylation , a robust electrophilic aromatic substitution method.[1] A critical distinction in this synthesis is the selection of the correct starting material isomer. While the target is named "2,3,5-trimethoxy...", the required precursor for the para-methyl/aldehyde substitution pattern is 2,3,6-trimethoxytoluene (1-methyl-2,3,6-trimethoxybenzene). This guide addresses the regiochemical logic, safety parameters for phosphorus oxychloride (POCl


) handling, and purification strategies for high-purity isolation.

Retrosynthetic Analysis & Chemical Strategy

The Regiochemistry Paradox

Successful synthesis relies on understanding the directing effects of the methoxy (-OMe) and methyl (-Me) groups.

  • Target Molecule: 2,3,5-Trimethoxy-4-methylbenzaldehyde.[2][3][4][5][6]

    • Structure: Aldehyde at C1; Methoxy at C2, C3, C5; Methyl at C4.

    • Key Feature: The aldehyde and methyl groups are para to each other.

  • Precursor Selection:

    • Incorrect Precursor: 2,3,5-Trimethoxytoluene (1-Me, 2,3,5-OMe). Formylation of this substrate typically occurs at the C4 position (between two methoxy groups) or C6, yielding the 2,3,6-trimethoxy or 2-methyl-3,4,6-trimethoxy isomers, respectively.

    • Correct Precursor: 2,3,6-Trimethoxytoluene (1-Me, 2,3,6-OMe).

      • Directing Effects: The C4 position is para to the methyl group and meta to the methoxy groups? No. Let's analyze the 2,3,6-pattern:

        • 1-Me (activates ortho/para -> 2,4,6).

        • 2-OMe (activates ortho/para -> 1,3,5).

        • 3-OMe (activates ortho/para -> 2,4,6).

        • 6-OMe (activates ortho/para -> 1,5,3).

      • Result: The C4 position is sterically accessible and electronically activated, leading to the formation of the target 2,3,5-trimethoxy-4-methylbenzaldehyde (numbering shifts upon aldehyde introduction).

Reaction Mechanism (Vilsmeier-Haack)[1][7]
  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic "Vilsmeier reagent" (chloroiminium ion).[1][7]
    
  • Electrophilic Attack: The electron-rich aromatic ring attacks the iminium species.

  • Hydrolysis: The resulting iminium salt is hydrolyzed to the aldehyde.[7]

Experimental Protocol

Scale: 50 mmol (approx. 9.1 g of substrate) Estimated Yield: 85-92% Purity Target: >98% (HPLC/GC)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][5][6][8][9][10]AmountRole
2,3,6-Trimethoxytoluene 182.221.09.11 gSubstrate
Phosphorus Oxychloride (POCl

)
153.331.25.6 mL (9.2 g)Electrophile Source
N,N-Dimethylformamide (DMF) 73.095.019.4 mLSolvent/Reagent
Sodium Acetate (aq) --ExcessBuffer/Quench

Equipment:

  • 3-neck round-bottom flask (250 mL)

  • Pressure-equalizing addition funnel

  • Inert gas inlet (Argon/Nitrogen)

  • Ice-salt bath (-10°C to 0°C)

  • Magnetic stirrer or overhead stirrer (preferred for larger scales)

Step-by-Step Procedure

Phase 1: Formation of Vilsmeier Reagent

  • Setup: Flame-dry the glassware and assemble under an inert atmosphere.

  • Charging: Add anhydrous DMF (19.4 mL) to the flask and cool to 0°C.

  • Addition: Add POCl

    
     (5.6 mL) dropwise over 20 minutes.
    
    • Critical Control: Maintain internal temperature < 10°C. The solution will turn pale yellow/orange.

    • Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Formylation Reaction [11] 4. Substrate Addition: Dissolve 2,3,6-trimethoxytoluene (9.11 g) in a minimal amount of DMF (5 mL) or add neat if liquid. Add this solution dropwise to the Vilsmeier reagent at 0°C. 5. Reaction: Allow the mixture to warm to room temperature (25°C) over 30 minutes. 6. Heating: Heat the reaction mixture to 80°C for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material spot (high R
    
    
    ) should disappear, replaced by the aldehyde spot (lower R
    
    
    , UV active).

Phase 3: Workup & Isolation 7. Quenching: Cool the mixture to room temperature. Pour the dark red/brown reaction mass slowly onto 200 g of crushed ice containing sodium acetate (approx. 10 g) or saturated aqueous sodium bicarbonate.

  • Safety: This step is exothermic. Evolution of HCl gas may occur; perform in a fume hood.
  • Hydrolysis: Stir the aqueous mixture vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid or oil.
  • Extraction: If oil forms, extract with Dichloromethane (DCM) (3 x 50 mL).
  • Washing: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous MgSO
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure.

Phase 4: Purification 12. Crystallization: The crude residue is typically a solid. Recrystallize from boiling Ethanol/Water (9:1) or Hexane/Ethyl Acetate . 13. Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

  • Appearance: Off-white to pale yellow needles.
  • Melting Point: Expect 84–86°C (Literature consistent).

Process Visualization

Reaction Pathway & Regioselectivity

VilsmeierPathway Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Reagents->Vilsmeier 0°C, 30 min Intermediate Iminium Salt Intermediate (Substitution at C4) Vilsmeier->Intermediate Substrate 2,3,6-Trimethoxytoluene (1-Me, 2,3,6-OMe) Substrate->Intermediate + Vilsmeier Reagent 80°C, 3h Note Regioselectivity Logic: Substitution occurs PARA to Methyl (C4 relative to Toluene numbering) resulting in the 2,3,5-aldehyde pattern. Substrate->Note Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Product 2,3,5-Trimethoxy-4-methylbenzaldehyde (Target) Hydrolysis->Product - HCl, - Dimethylamine

Caption: Chemical pathway illustrating the conversion of 2,3,6-trimethoxytoluene to the target aldehyde via the Vilsmeier-Haack mechanism.

Experimental Workflow

Workflow Start Start: Inert Atmosphere Setup Prep Reagent Prep: DMF + POCl3 @ 0°C Start->Prep Add Substrate Addition: Add 2,3,6-Trimethoxytoluene Prep->Add Heat Reaction Phase: Heat to 80°C (2-4 hrs) Add->Heat Quench Quench: Pour onto Ice/NaOAc Heat->Quench Extract Workup: DCM Extraction & Wash Quench->Extract Purify Purification: Recrystallization (EtOH/H2O) Extract->Purify Final Final Product: 2,3,5-Trimethoxy-4-methylbenzaldehyde Purify->Final

Caption: Step-by-step operational workflow for the scalable synthesis.

Quality Control & Troubleshooting

ParameterSpecificationTroubleshooting
Appearance Pale yellow/white crystalsDark oil indicates incomplete hydrolysis or polymerization. Extend hydrolysis time.
Melting Point 84–86°CBroad range (<80°C) suggests solvent entrapment or isomer contamination. Recrystallize.
TLC (3:1 Hex/EtOAc) Single spot, R

~0.4
Multiple spots indicate regioisomers. Check starting material purity (GC-MS).
Yield >85%Low yield often results from moisture in DMF/POCl

. Ensure anhydrous conditions.

Safety & Compliance

  • POCl

    
    :  Highly corrosive and reacts violently with water. Handle only in a fume hood. Quench excess reagent carefully with ice.
    
  • DMF: Hepatotoxic. Avoid skin contact.

  • Precursor Regulations: While the aldehyde is a fine chemical, ensure compliance with local regulations regarding precursors for controlled phenethylamines.

References

  • Vilsmeier, A., & Haack, A. (1927).[8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794. Link

  • BenchChem. (2025).[1] Vilsmeier-Haack Reaction for Aromatic Formylation: Application Notes. Link

  • Zhou, B., et al. (2002).[4] Synthesis of the ABH rings of ecteinascidin 597. Journal of Organic Chemistry (Referencing the specific aldehyde intermediate). Link

  • Thieme Chemistry. (2025).[7] Science of Synthesis: Product Class 21 Nitroarenes. (Discussing nitration of 2,3,5-trimethoxy-4-methylbenzaldehyde). Link

Sources

Application Note & Protocol Guide: Strategic Solvent Selection for Condensation Reactions with Trimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trimethoxybenzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products. The success of carbon-carbon bond-forming condensation reactions, such as the Knoevenagel and Claisen-Schmidt reactions, hinges critically on the strategic selection of the reaction solvent. This guide provides an in-depth analysis of the role of solvents in these transformations, moving beyond a simple recitation of protocols to explain the underlying chemical principles. We will explore how solvent properties—polarity, proticity, and solubility—directly influence reaction kinetics, yield, and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and troubleshooting guidance to empower rational solvent selection and reaction optimization.

The Foundational Role of the Solvent in Condensation Chemistry

In organic synthesis, a solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence the reaction pathway.[1] Its properties dictate the solvation of reactants, catalysts, and intermediates, thereby stabilizing or destabilizing transition states and altering the activation energy of the reaction.[2][3] When working with trimethoxybenzaldehydes, a judicious choice of solvent is paramount for achieving desired outcomes.

The Pillars of Solvent Selection: Polarity, Proticity, and Solubility
  • Polarity: A solvent's polarity, quantified by its dielectric constant, affects its ability to solvate charged or polar species.

    • Polar Solvents (e.g., water, ethanol, DMF) are effective at dissolving polar reactants like trimethoxybenzaldehydes and stabilizing ionic intermediates and transition states common in condensation reactions.[1]

    • Nonpolar Solvents (e.g., toluene, hexane) are generally poor choices for these reactions due to the low solubility of the aldehyde and the polar nature of the reaction intermediates.[4]

  • Proticity: This refers to a solvent's ability to act as a hydrogen bond donor.[1][5]

    • Polar Protic Solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds. They can stabilize both anions and cations effectively.[6] However, they can also form strong hydrogen bonds with nucleophiles (like enolates), creating a "solvent cage" that can hinder their reactivity, which is a critical consideration in base-catalyzed condensations.[2][3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone) lack O-H or N-H bonds. They are excellent at solvating cations but leave anions relatively "free" and highly reactive.[5][6] This often leads to significant rate enhancements in reactions involving nucleophilic attack, such as the Knoevenagel and Claisen-Schmidt condensations.[4]

  • Solubility: The fundamental prerequisite for any reaction is that the reactants have sufficient solubility in the chosen solvent at the reaction temperature. 3,4,5-Trimethoxybenzaldehyde (TMBA), a common substrate, exhibits temperature-dependent solubility across a range of solvents.[7][8] Understanding its solubility profile is the first step in designing a successful experiment.

Diagram: A Logic Flow for Solvent Selection

cluster_start Initial Considerations cluster_solubility Solubility Screening cluster_properties Solvent Property Analysis cluster_optimization Optimization & Final Selection Start Define Reactants & Reaction Type (e.g., TMBA + Malonic Acid, Knoevenagel) Solubility Consult Solubility Data for TMBA (See Table 1) Start->Solubility Test Perform small-scale solubility test at target temperature Solubility->Test Protic Protic Solvent Needed? (e.g., for specific catalyst solvation, or as proton source/sink) Test->Protic Aprotic Aprotic Solvent Preferred? (e.g., to enhance nucleophile reactivity) Protic->Aprotic No Optimize Optimize Reaction (Temperature, Concentration, Time) Protic->Optimize Yes Aprotic->Optimize Yes/No Green Consider Green Alternatives (Water, Solvent-Free) Optimize->Green Final Final Solvent Selection Green->Final

Caption: Logical workflow for strategic solvent selection.

Solubility Profile of 3,4,5-Trimethoxybenzaldehyde (TMBA)

A comprehensive study by Wang et al. provides critical solubility data for TMBA in sixteen common organic solvents.[7][9] This data is indispensable for protocol development. Polarity plays a significant role, with maximum solubility observed in the highly polar aprotic solvent DMF and minimum solubility in the less polar protic solvent isobutanol.[7]

Table 1: Solubility of 3,4,5-Trimethoxybenzaldehyde in Various Organic Solvents

Solvent Solvent Type Solubility (mole fraction x10²) at 298.15 K (25°C) Key Insight
N,N-Dimethylformamide (DMF) Polar Aprotic 25.96 Excellent solubility, ideal for achieving high concentrations.[7]
Tetrahydrofuran (THF) Polar Aprotic 19.33 High solubility, good general-purpose solvent.[7]
Acetone Polar Aprotic 17.58 Good solubility, common and volatile.[7][10]
Ethyl Acetate Polar Aprotic 12.51 Good solubility, often used in workups and chromatography.[7][10]
Acetonitrile Polar Aprotic 8.89 Moderate solubility.[7]
Ethanol Polar Protic 7.91 Good solubility, common "green" solvent.[7][10]
Methanol Polar Protic 7.51 Good solubility, similar to ethanol.[7][10]
n-Butanol Polar Protic 2.53 Lower solubility.[7]
Toluene Nonpolar (Data not in primary source, but generally lower) Limited solubility of polar reactants is expected.[10]
Water Polar Protic Slightly soluble Very low solubility, often requiring co-solvents or high temps.[10][11]

(Data extracted and compiled from the Journal of Chemical & Engineering Data)[7]

Application & Protocol: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of a carbonyl compound (here, a trimethoxybenzaldehyde) with an active methylene compound (e.g., malonic acid, ethyl cyanoacetate) in the presence of a basic catalyst.[12] The choice of solvent can dramatically affect the reaction rate and yield.

Solvent Considerations for Knoevenagel Reactions
  • Aprotic Polar Solvents (e.g., DMF): Often provide the best results, achieving high conversion and selectivity in short timeframes.[4] They solvate the catalyst's cation while leaving the enolate anion highly reactive.

  • Protic Solvents (e.g., Ethanol): Widely used, but reactions can be slower compared to aprotic solvents due to stabilization and "caging" of the nucleophile.[4]

  • Water: An environmentally benign option that can, in some cases, act as both solvent and a Brønsted base catalyst, eliminating the need for traditional catalysts.[13]

  • Solvent-Free: A powerful "green chemistry" approach where the reactants are heated together, often with a solid-phase catalyst. This method is highly atom-economical and simplifies purification.[14][15]

Diagram: Simplified Knoevenagel Condensation Mechanism

cluster_mech Knoevenagel Condensation Pathway Reactants TMBA + Active Methylene Cmpd (e.g., Malonic Acid) Enolate Step 1: Deprotonation Formation of Nucleophilic Enolate Reactants->Enolate + Base Base Base Catalyst (e.g., NH4HCO3, Piperidine) Base->Enolate Attack Step 2: Nucleophilic Attack Enolate attacks Aldehyde Carbonyl Enolate->Attack Intermediate Aldol-type Intermediate Attack->Intermediate Dehydration Step 3: Dehydration Elimination of H2O Intermediate->Dehydration Product α,β-Unsaturated Product (e.g., Trimethoxycinnamic Acid) Dehydration->Product cluster_mech Claisen-Schmidt Pathway Reactants TMBA + Enolizable Ketone (e.g., Acetophenone) Enolate Step 1: Enolate Formation Base removes α-proton from ketone Reactants->Enolate + Base Base Base Catalyst (e.g., NaOH) Base->Enolate Attack Step 2: Nucleophilic Attack Enolate attacks aldehyde Enolate->Attack Intermediate β-Hydroxy Ketone (Aldol Adduct) Attack->Intermediate Dehydration Step 3: Dehydration (Often spontaneous) Intermediate->Dehydration Product Chalcone Product (α,β-Unsaturated Ketone) Dehydration->Product

Caption: Key mechanistic steps of the Claisen-Schmidt condensation.

Protocol: Claisen-Schmidt Synthesis of a Trimethoxy-Chalcone

This protocol describes a standard method for synthesizing a chalcone, a valuable precursor for flavonoids. [16] Materials:

  • 2,4,5-Trimethoxybenzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol (95%)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4,5-trimethoxybenzaldehyde and acetophenone in 95% ethanol. [16]2. While stirring the solution at room temperature, slowly add the 10% aqueous NaOH solution dropwise. A color change and/or increase in turbidity is often observed.

  • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate or by Thin Layer Chromatography (TLC). Reaction times can range from 2 to 12 hours. [16]4. Once the reaction is complete (as judged by the consumption of the aldehyde), pour the reaction mixture into cold water to precipitate the product fully.

  • If necessary, neutralize the mixture with dilute HCl.

  • Collect the solid chalcone product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Troubleshooting & Optimization

Table 2: Troubleshooting Guide for Condensation Reactions

Issue Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Poor solubility of reactants. 2. Inactive or insufficient catalyst. 3. Reaction temperature too low. 1. Select a solvent with higher dissolving power (See Table 1, e.g., DMF, THF). 2. Use fresh, anhydrous catalyst. Increase catalyst loading if necessary. 3. Increase reaction temperature, monitoring for side product formation.
Low Yield 1. Competing side reactions (e.g., Cannizzaro reaction with strong base). [17] 2. Self-condensation of the ketone/aldehyde partner. [17] 3. Product loss during workup/purification. 1. Use a milder base (e.g., sodium carbonate, ammonium salts) or a catalytic amount. [14][17] 2. Slowly add the enolizable component to the mixture of the aromatic aldehyde and base. [17] 3. Optimize recrystallization solvent and volume to minimize loss.
Formation of Multiple Products 1. Uncontrolled self-condensation. 2. For Knoevenagel-Doebner, incomplete decarboxylation. 1. Control stoichiometry and addition rate carefully. 2. Ensure sufficient reaction time and temperature for the decarboxylation step.

| Product is an Oil/Difficult to Crystallize | 1. Presence of impurities. 2. Product has a low melting point. | 1. Purify via column chromatography instead of recrystallization. [8] 2. Attempt to form a solid derivative for characterization. |

References

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. Journal of Chemical & Engineering Data, 66(10), 3823–3832. [Link]

  • Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2,4,5-Trimethoxybenzaldehyde. PubChem Compound Database. [Link]

  • Google Patents (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
  • Gkaknio, A., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Zhang, X., et al. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Journal of the Serbian Chemical Society. [Link]

  • ResearchGate (n.d.). Optimization of the condensation reaction conditions. [Link]

  • ResearchGate (n.d.). Optimization of the condensation reaction of benzaldehyde with dimedone. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Orango (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Meng, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • Oreate AI Blog (2025). Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry. [Link]

  • The Royal Society (2021). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.4H2O as an easily accessible and efficient catalyst. [Link]

  • ScienceMadness (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. [Link]

  • Taylor & Francis (2012). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. [Link]

  • University of Oregon (n.d.). Solventless Aldol Condensation.doc. [Link]

  • ChemTalk (2023). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry Steps (2025). Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate (2025). Catalytic condensation of aromatic aldehydes with acetone on activated Mg–Al mixed oxides. [Link]

  • IvyPanda (2024). The Solventless Reaction: The Aldol Reaction Condensation. [Link]

  • Studylib (n.d.). 12BL Experiment 8: Green Chem: Solvent-Free Aldol Condensation-Dehydration. [Link]

  • ResearchGate (2023). What should be Solvent and Catalyst Ratio in Claisen-Schmidt Condensation Reaction? [Link]

  • ResearchGate (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • PMC (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • Beilstein Journal of Organic Chemistry (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

  • PMC (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 306-314. [Link]

  • Wikipedia (n.d.). Knoevenagel condensation. [Link]

  • PMC (n.d.). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. [Link]

  • YouTube (2021). [Orgo Lab] Aldol Condensation - Green Chemistry. [Link]

  • ResearchGate (n.d.). Effect of solvent on the condensation. [Link]

  • MDPI (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. [Link]

  • PraxiLabs (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

  • Cambridge University Press (n.d.). Claisen-Schmidt Condensation. [Link]

  • ResearchGate (n.d.). Effect of solvent on the Aldol condensation of benzaldehyde. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 2,3,5-Trimethoxy-4-methylbenzaldehyde, particularly when isolating it from oily or gummy crude residues. The methodologies described herein are grounded in established chemical principles and aim to provide a logical framework for troubleshooting and optimizing your purification workflow.

Introduction: The Challenge of Purifying Substituted Benzaldehydes

2,3,5-Trimethoxy-4-methylbenzaldehyde is a polysubstituted aromatic aldehyde whose purification can be complicated by the presence of structurally similar impurities, unreacted starting materials, and side-products from its synthesis. A common issue encountered is the isolation of the crude product as a persistent oil or a low-melting, impure solid. This phenomenon, often termed "oiling out," occurs when impurities disrupt the formation of a stable crystal lattice or when the melting point of the mixture is below the temperature of the crystallization medium.[1] This guide offers several robust strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 2,3,5-Trimethoxy-4-methylbenzaldehyde?

A: The impurity profile depends heavily on the synthetic route. For formylation reactions (e.g., Vilsmeier-Haack or Gattermann), common impurities include:

  • Unreacted Starting Materials: Such as 1,2,4-trimethoxy-3-methylbenzene.

  • Reagents and Solvents: Residual high-boiling solvents like N,N-Dimethylformamide (DMF) can be difficult to remove and may inhibit crystallization.[2]

  • Oxidation Product: The corresponding carboxylic acid (2,3,5-trimethoxy-4-methylbenzoic acid) is a very common impurity, formed by air oxidation of the aldehyde.

  • Side-Reaction Products: Depending on the specific reaction conditions, other isomers or polymeric materials may form.

Q2: My product is an oil, but the literature reports it as a solid. Why is this happening?

A: Oiling out is a common issue in crystallization and can be attributed to several factors:

  • High Impurity Load: As mentioned, impurities can significantly depress the melting point of your compound and interfere with crystallization.[3]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.[4]

  • Low Melting Point: The pure compound itself may have a relatively low melting point. While a specific melting point for 2,3,5-Trimethoxy-4-methylbenzaldehyde is not widely cited, analogous compounds like 2,3,4-trimethoxybenzaldehyde have a melting point of 38-40 °C, making them prone to oiling out if not handled correctly.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated liquid (oil) rather than forming crystals.[3]

Q3: Can I purify this compound by vacuum distillation?

A: Yes, vacuum distillation is a viable method, especially for removing non-volatile impurities. Analogous compounds like 3,4,5-trimethoxybenzaldehyde can be distilled at reduced pressure (e.g., 158–161 °C at 7–8 mmHg).[5] However, this may not effectively separate impurities with similar boiling points. It is often used as a preliminary purification step before a final crystallization or chromatographic separation.

Troubleshooting and Purification Strategy Selection

When faced with an oily crude product, a systematic approach is necessary. The following flowchart and detailed guides will help you select the most appropriate purification strategy.

Purification_Workflow start Crude Product (Oily Residue) check_impurities Primary Impurities Known? (e.g., Non-Aldehydic) start->check_impurities bisulfite Purify via Bisulfite Adduct (Protocol 1) check_impurities->bisulfite Yes chromatography Purify by Column Chromatography (Protocol 2) check_impurities->chromatography No / Complex Mixture recrystallize_check Product Crystallizes after Initial Purification? bisulfite->recrystallize_check chromatography->recrystallize_check recrystallize Final Polish by Recrystallization (Protocol 3) recrystallize_check->recrystallize Yes end_product Pure Crystalline Product recrystallize_check->end_product No, Already Pure recrystallize->end_product

Caption: Decision workflow for purifying oily 2,3,5-Trimethoxy-4-methylbenzaldehyde.

Problem: My crude product is a persistent, dark-colored oil that will not crystallize.

This scenario suggests a high concentration of impurities that prevent nucleation and crystal growth. The two most powerful techniques to address this are bisulfite adduct formation and column chromatography.

Option 1: Purification via Sodium Bisulfite Adduct Formation

  • Causality & Expertise: This is a highly selective and classic chemical method for separating aldehydes from mixtures.[6] Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most other organic impurities (alcohols, ethers, unreacted starting materials) do not react and can be washed away with an organic solvent. The reaction is then reversed by adding a base (like NaOH or NaHCO₃) to regenerate the pure aldehyde, which can then be extracted.[7][8] This method is particularly effective for removing non-aldehyde impurities.

  • Trustworthiness: This technique provides a chemical validation of purity. If a solid adduct forms and the aldehyde is successfully regenerated, you have strong evidence that you have isolated the desired functional group. For a detailed workflow, see Protocol 1 .

Option 2: Purification by Flash Column Chromatography

  • Causality & Expertise: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[9] It is less selective than the bisulfite method but more versatile, as it can separate the target aldehyde from other aldehydes or ketones and a wider range of impurities. For aromatic aldehydes, a common stationary phase is silica gel, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or petroleum ether.[10][11]

  • Trustworthiness: The purity of collected fractions is validated using an independent analytical technique, typically Thin-Layer Chromatography (TLC).[9] Fractions containing a single spot corresponding to the product are combined to yield the pure compound. For a detailed workflow, see Protocol 2 .

Problem: I have isolated a solid, but it is discolored (yellow/brown) and has a low or broad melting point.

This indicates that the product is mostly pure but still contains minor impurities. Recrystallization is the ideal technique for this final polishing step.[12]

  • Causality & Expertise: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities, being present in much lower concentrations, remain in the solution upon cooling.[12] The key to success is selecting the right solvent and ensuring a slow cooling rate to allow for the formation of a pure, well-ordered crystal lattice.[3] Oiling out can still occur if the wrong solvent is used or cooling is too rapid.[4]

  • Data Presentation: Solvent Selection The choice of solvent is critical. An ideal solvent should dissolve the compound when hot but not when cold. Often, a solvent pair (one in which the compound is soluble and one in which it is not) is used.[13]

Solvent / SystemPolarityBoiling Point (°C)Rationale & Comments
Isopropanol (IPA) / WaterPolar82 (IPA)The crude aldehyde is dissolved in a minimum of hot IPA, and water is added dropwise until turbidity persists. Slow cooling should yield crystals. A similar system was effective for 3,4,5-trimethoxybenzaldehyde.[14]
Ethyl Acetate / HexanesMid-Polar77 (EtOAc)A common and effective solvent pair. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy.[2]
Toluene / HexanesNon-Polar111 (Toluene)Good for less polar compounds. Toluene is a good solvent for aromatic rings.
CyclohexaneNon-Polar81Reported to yield high-quality, needle-like crystals for similar aldehydes.[11]
  • Trustworthiness: Purity is validated by a sharp, defined melting point that matches the literature value (if available) and by analytical techniques like NMR or HPLC. If colored impurities persist, they can often be removed by adding a small amount of activated carbon to the hot solution before filtration.[11] For a detailed workflow, see Protocol 3 .

Experimental Protocols

Protocol 1: Purification of an Aromatic Aldehyde via Bisulfite Adduct

(Adapted from general procedures for aldehyde purification)[6][7]

  • Dissolution: Dissolve the crude oily product in a minimal amount of a water-miscible solvent like methanol or ethanol (e.g., 10 mL).

  • Adduct Formation: In a separate flask, prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add the bisulfite solution to the aldehyde solution with vigorous stirring. A white precipitate of the bisulfite adduct should begin to form. Continue stirring for 30-60 minutes.

  • Isolation of Adduct: If a thick solid precipitates, collect it by vacuum filtration. Wash the solid with cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.

  • Regeneration of Aldehyde: Suspend the filtered adduct in water. Add an equal volume of an organic solvent like ethyl acetate. While stirring vigorously, add a saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium hydroxide (NaOH) solution dropwise until the solid dissolves and gas evolution ceases (if using bicarbonate).[8]

  • Extraction & Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Final Product: Remove the solvent under reduced pressure to yield the purified aldehyde, which should now be more amenable to crystallization.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude oil on a silica gel TLC plate and elute with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system gives the product an Rf value of ~0.3.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading: Dissolve the crude oil in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure. Begin collecting fractions. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.

  • Fraction Collection: Collect the fractions that contain the pure product (a single spot on TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization from a Solvent Pair (IPA/Water)
  • Dissolution: Place the impure, semi-purified aldehyde into an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) while stirring and heating gently until the solid is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy. Add one or two more drops of hot IPA to redissolve the cloudiness, ensuring a saturated solution.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold 50:50 IPA/water, followed by a wash with ice-cold hexanes to help with drying. Dry the crystals under a high vacuum to remove all residual solvent.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]

  • Unknown. (n.d.). 3.3. CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • Journal of the Chemical Society. (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. J. Chem. Soc., 3482-3484.
  • Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochlor. JOCPR, 4(6), 2888-2894.
  • Royal Society of Chemistry. (2017).
  • Rhodium.ws. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link]

  • Sciencemadness.org. (2019, April 1). Improving yields of TMP methylation? Retrieved from [Link]

  • Google Patents. (n.d.). CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.
  • Espacenet. (2006, January 25). Preparation method of medical intermediate 2,3,4-trimethoxy benzaldehyde.
  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic routes to 3,4,5-trimethoxybenzaldehyde (review). Retrieved from [Link]

  • Google Patents. (n.d.). US3855306A - Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
  • PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. Retrieved from [Link]

Sources

Minimizing side reactions during aromatic aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Organic Synthesis Optimization & Troubleshooting Status: Online Operator: Senior Application Scientist

Welcome to the Aldehyde Stability Unit.

You have reached the Tier-3 support log for aromatic aldehyde synthesis. Aldehydes are notoriously transient intermediates—thermodynamically eager to oxidize into carboxylic acids or reduce into alcohols.

This guide treats your synthesis not as a "recipe" but as a controllable system . Below are the four most common "Support Tickets" we receive regarding side-reaction management, complete with mechanistic root-cause analysis and self-validating protocols.

Ticket #OX-01: Preventing Over-Oxidation (The "Acid Drift")

Context: Oxidation of benzylic alcohols to aldehydes using TEMPO/NaOCl (Anelli conditions). Issue: "My reaction yield is falling, and NMR shows significant carboxylic acid formation."

Root Cause Analysis

The TEMPO cycle relies on the formation of an oxoammonium cation (the active oxidant).[1] The side reaction (over-oxidation to acid) is rarely caused by the oxoammonium species itself but by hypochlorite (NaOCl) attacking the aldehyde hydrate directly.

  • The Trap: In aqueous media, aldehydes form hydrates (

    
    ). Hypochlorite oxidizes these hydrates to carboxylic acids faster than TEMPO oxidizes the alcohol if the pH drifts.
    
System Logic (The TEMPO Cycle)

The diagram below illustrates the "Safe Zone" (Green) vs. the "Danger Zone" (Red).

TEMPO_Cycle TEMPO TEMPO Radical Oxo Oxoammonium Cation (Active) TEMPO->Oxo NaOCl (Co-oxidant) Hydroxyl Hydroxylamine Oxo->Hydroxyl Oxidizes Alcohol Hydroxyl->TEMPO Regeneration Substrate Alcohol (Start) Product Aldehyde (Goal) Substrate->Product Via Oxoammonium Hydrate Aldehyde Hydrate Product->Hydrate H2O (Equilibrium) SideRxn Carboxylic Acid (Over-Oxidation) Hydrate->SideRxn Excess NaOCl (High pH)

Figure 1: The TEMPO catalytic cycle. Note the red pathway: uncontrolled NaOCl attacks the aldehyde hydrate, bypassing the catalyst entirely.

Protocol: The pH-Locked Anelli System

To stop the "Acid Drift," you must decouple the regeneration of TEMPO from the direct attack on the aldehyde.

  • Buffer is Non-Negotiable: Use a 0.5M NaHCO₃/K₂CO₃ buffer to maintain pH at exactly 8.5–9.5.

    • Why? At pH < 8, HOCl concentration rises (powerful oxidant, kills aldehyde). At pH > 10, the reaction stalls.

  • Temperature Suppression: Run at 0°C .

    • Why? Suppresses the rate of hydrate formation and direct hypochlorite attack.

  • Quench Validation: Do not rely on time. Quench immediately with saturated Na₂S₂O₃ (Sodium Thiosulfate) .

    • Test: A drop of reaction mixture on starch-iodide paper must stay white (no oxidant left) before you warm up.

Ticket #RED-02: Precision Reduction (The "Tetrahedral Trap")

Context: Reduction of aromatic esters/nitriles to aldehydes using DIBAL-H. Issue: "I cannot stop at the aldehyde. I keep getting the benzyl alcohol."

Root Cause Analysis

DIBAL-H does not "stop" reducing because it is weak; it stops because of steric stability .

  • The Mechanism: DIBAL-H delivers one hydride to form a tetrahedral aluminum intermediate.[2] This intermediate is stable (frozen) at -78°C.[2]

  • The Failure: If the temperature rises before the hydride is destroyed, the intermediate collapses to the aldehyde, which is immediately reduced by any remaining DIBAL-H to the alcohol.

Data: Temperature vs. Selectivity
ConditionIntermediate StatusOutcome
-78°C Stable (Frozen)Aldehyde (after hydrolysis)
-40°C Unstable (Collapsing)Mixture (Aldehyde + Alcohol)
0°C TransientAlcohol (Over-reduction)
Protocol: The Sequential Quench

You must destroy the hydride before you release the aldehyde.

  • The "Frozen" Addition: Cool solvent (DCM or Toluene) to -78°C. Add DIBAL-H (1.1 equiv) dropwise down the side of the flask to pre-cool it.

  • The "Kill" Step (Critical): Once TLC shows ester consumption, add Methanol (5 equiv) dropwise at -78°C .

    • Why? Methanol reacts with excess DIBAL-H to form H₂ and aluminum methoxides. It does not hydrolyze the intermediate yet.

  • The Release: Only after bubbling ceases (hydride dead), add saturated Rochelle's Salt (Potassium Sodium Tartrate) and warm to Room Temp.

    • Why? Rochelle's salt chelates the aluminum, breaking the emulsion and releasing the aldehyde into the organic phase safely.

Ticket #FOR-03: Vilsmeier-Haack Optimization

Context: Formylation of electron-rich arenes using DMF/POCl₃. Issue: "The reaction turned into a black tar," or "Yield is <30%."

Root Cause Analysis

The Vilsmeier reagent (Chloroiminium salt) is an aggressive electrophile but is hydrolytically unstable and thermally sensitive .

  • Moisture: Converts the active reagent back to DMF + HCl (killing the reaction).

  • Thermal Runaway: Formation of the reagent is exothermic.[3] If uncontrolled, it polymerizes DMF, creating "tar."

Workflow Logic

Vilsmeier Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) Reagents->Vilsmeier 0°C, Anhydrous Fail Decomposition/Tar Reagents->Fail Heat (>20°C) or H2O Intermed Iminium Intermediate Vilsmeier->Intermed + Substrate (Electrophilic Attack) Substrate Arene Substrate Product Aldehyde Intermed->Product Hydrolysis (NaOAc)

Figure 2: The Vilsmeier-Haack pathway. Thermal control at step 1 is the primary failure point.

Protocol: The "Cold-Generation" Method
  • Reagent Prep: Place anhydrous DMF in a flask under Argon. Cool to 0°C .

  • Slow Addition: Add POCl₃ dropwise. Do not let internal temp exceed 5°C.

    • Visual Cue: The solution should turn pale yellow. If it turns orange/red/black, you have burned the reagent (start over).

  • Substrate Introduction: Add your arene (dissolved in DMF) to the cold reagent. Only warm to RT or heat after addition is complete.

Ticket #STAB-04: Post-Synthesis Handling (Cannizzaro)

Context: Storage of isolated aromatic aldehydes. Issue: "My clean aldehyde has turned into a mixture of solid and liquid after a week."

Root Cause Analysis

Aromatic aldehydes lacking


-hydrogens are prime candidates for the Cannizzaro Reaction  (disproportionation into alcohol + acid) if exposed to trace base, or Radical Auto-oxidation  if exposed to air.
  • Auto-oxidation:

    
    . This is autocatalytic (the acid formed catalyzes further decomposition).
    
  • Cannizzaro:

    
    .
    
Storage Protocol
  • The Inert Seal: Store under Argon/Nitrogen.

  • The Scavenger: For long-term storage of unstable aldehydes, add a stabilizer like 0.1% Hydroquinone (radical scavenger) if downstream chemistry permits.

  • Glassware Hygiene: Base residue on glassware (from cleaning baths) triggers Cannizzaro. Acid-wash (1N HCl) and dry all storage vials.

References
  • Ciriminna, R., & Pagliaro, M. (2010).[4] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. (See Chapter 1 on TEMPO selectivity). Link

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Mechanistic details on DIBAL-H tetrahedral intermediates). Link

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[5][6] Comprehensive Organic Synthesis. Link

  • Swern, D., et al. (1978). "Dimethyl Sulfoxide Oxidations." Chemical Reviews. (Foundational text for alternative oxidation troubleshooting). Link

Sources

Technical Support Center: Recrystallization of High-Purity Trimethoxybenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of trimethoxybenzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity in their materials through recrystallization. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section covers foundational questions that are crucial for developing a successful recrystallization protocol.

Q1: What are the ideal characteristics of a recrystallization solvent for trimethoxybenzaldehydes?

A1: The selection of an appropriate solvent is the most critical step in recrystallization.[1] An ideal solvent should meet several criteria:

  • Differential Solubility: The trimethoxybenzaldehyde should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[2][3][4] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after your product crystallizes).[1][2][3]

  • Chemical Inertness: The solvent must not react with the trimethoxybenzaldehyde.[2][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[2][5]

  • Safety and Cost: Whenever possible, choose a solvent that is non-toxic, non-flammable, and inexpensive.[2][4]

Q2: How do I perform a preliminary solvent screen to find a suitable system?

A2: An empirical approach is often the most effective way to identify a good solvent. This can be done on a small scale:

  • Place a small amount (e.g., 20-30 mg) of your impure trimethoxybenzaldehyde into several test tubes.

  • To each tube, add a few drops of a different test solvent (e.g., water, ethanol, cyclohexane, ethyl acetate, toluene) at room temperature.[6] Observe if the compound dissolves. A good candidate solvent will not dissolve the compound at this stage.[1]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[7]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[6]

  • A suitable solvent is one from which a large quantity of crystals forms upon cooling.[7]

Q3: What is the difference between single-solvent and mixed-solvent recrystallization, and when should I use each?

A3:

  • Single-Solvent Recrystallization: This is the standard and preferred method where a single solvent meets all the ideal criteria. The process involves dissolving the solute in a minimum amount of the hot solvent and allowing it to cool.[8]

  • Mixed-Solvent Recrystallization: This technique is used when no single solvent is ideal.[3] It employs a pair of miscible solvents: one in which the trimethoxybenzaldehyde is very soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[6][9] The compound is first dissolved in a minimum amount of the hot "solvent," and the "anti-solvent" is then added dropwise until the solution becomes cloudy (turbid), indicating the onset of crystallization. A few drops of the hot "solvent" are then added to redissolve the precipitate, and the now-saturated solution is allowed to cool slowly.[9]

You should use a mixed-solvent system when your compound is either too soluble or not soluble enough in common single solvents across the entire temperature range.

Q4: My commercial 3,4,5-trimethoxybenzaldehyde has a yellow or brownish tint. How can I remove these colored impurities?

A4: Colored impurities are common and can often be removed by treating the solution with activated carbon (charcoal).

  • Dissolve the impure aldehyde in a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • Add a small amount of activated carbon (typically 1-2% by weight) to the hot solution. Caution: Add the carbon to a slightly cooled solution to prevent violent boiling over.

  • Gently heat the mixture for a few minutes. The activated carbon has a high surface area that adsorbs the colored impurity molecules.[10][11]

  • Perform a hot filtration to remove the insoluble activated carbon.[10]

  • Allow the clarified filtrate to cool and crystallize as usual. Be aware that using too much charcoal can reduce your yield, as it may also adsorb some of your desired product.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Problem 1: No crystals are forming upon cooling.

Possible CauseScientific ExplanationSolution(s)
Solution is not supersaturated. The most common reason for crystallization failure is using too much solvent.[13] If the concentration of the trimethoxybenzaldehyde does not exceed its solubility at the cold temperature, it will remain in solution.Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again slowly.[2][13]
Supersaturated solution resists nucleation. Crystal formation requires an initial nucleation event—a starting point for growth. Sometimes, even in a supersaturated state, these nucleation sites fail to form spontaneously, especially in clean, smooth glassware.Induce Crystallization:Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide a rough surface that can serve as a nucleation site.[10][12] • Seeding: If you have a pure crystal of the compound, add a tiny speck to the supersaturated solution. This "seed crystal" acts as a template for further crystal growth.[7][10][12][13]

Problem 2: The compound "oils out" instead of forming crystals.

Possible CauseScientific ExplanationSolution(s)
Low melting point or significant impurities. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[11][12] This happens when the melting point of the solute (which can be significantly depressed by impurities) is lower than the temperature of the solution when it becomes supersaturated.[5][12][14] Impurities tend to be more soluble in the oily liquid phase, leading to poor purification.[12]Adjust Solvent System: • Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly.[2][12][13] • Change Solvents: Select a solvent with a lower boiling point.[2][5] • For mixed-solvent systems, try adding more of the "good" solvent in which the compound is more soluble.[12]
Supersaturation is generated too quickly. Rapid cooling or fast addition of an anti-solvent can create a level of supersaturation that is too high, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.[15]Slow Down: Decrease the cooling rate by allowing the flask to cool to room temperature on an insulating surface (like a cork ring or paper towels) before moving it to an ice bath.[11][13] If using an anti-solvent, add it more slowly with vigorous stirring.

Problem 3: The recrystallized product is still impure (e.g., broad/low melting point).

Possible CauseScientific ExplanationSolution(s)
Rapid crystal growth. Cooling the solution too quickly ("crash cooling") can cause impurities to become trapped within the rapidly forming crystal lattice, compromising purity.[8][16][17] Slow, controlled growth allows for the selective incorporation of only the desired molecules into the lattice.[16][17]Re-recrystallize Slowly: Dissolve the crystals again in fresh, hot solvent and allow the solution to cool much more slowly. Do not disturb the flask during the cooling period.[2][8][10]
Ineffective solvent. The chosen solvent system may not be effective at separating the specific impurities present in your sample.Re-evaluate the Solvent: Perform a new solvent screen. If recrystallization consistently fails to remove a persistent impurity, a more rigorous purification method like column chromatography may be necessary.[10]
Residual solvent in crystals. Even after filtration, solvent molecules can be trapped within the crystal lattice, which can depress the melting point.Thorough Drying: Ensure the purified crystals are completely dry. Use a high vacuum, and if the compound is thermally stable, gentle heating in a vacuum oven can help remove stubborn solvent traces.[10]

Problem 4: Premature crystallization during hot filtration.

Possible CauseScientific ExplanationSolution(s)
Cooling of the solution and apparatus. As the hot, saturated solution passes through the cooler filter funnel and paper, its temperature drops, causing the solute's solubility to decrease and crystals to form prematurely, clogging the filter.[11]Keep Everything Hot: • Use a stemless or short-stemmed funnel to reduce the surface area for cooling.[2][11] • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before use.[2] • Keep the solution at or near its boiling point during the filtration process.[11] • Add a small excess of hot solvent before filtering to prevent saturation. This excess can be evaporated after filtration is complete.[11][18]

Visualization of Key Workflows

The following diagrams illustrate the logical steps for solvent selection and the general recrystallization process.

SolventSelection start Start: Impure Trimethoxybenzaldehyde test_rt Add small amount of solvent at room temperature start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt heat Heat to boiling dissolves_rt->heat No bad_solvent FAIL: Discard solvent dissolves_rt->bad_solvent  Yes dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly to RT, then in ice bath dissolves_hot->cool Yes dissolves_hot->bad_solvent  No crystals Abundant crystals form? cool->crystals single_solvent SUCCESS: Use as single solvent crystals->single_solvent  Yes try_mixed Consider for mixed-solvent system crystals->try_mixed No / Poor Yield try_mixed->bad_solvent

Caption: Workflow for selecting a suitable single solvent.

RecrystallizationWorkflow start 1. Dissolution dissolve_step Dissolve impure solid in minimum amount of boiling solvent start->dissolve_step insoluble_check Insoluble impurities present? dissolve_step->insoluble_check hot_filtration 2. Hot Filtration (Keep apparatus hot) insoluble_check->hot_filtration Yes cooling 3. Cooling & Crystallization insoluble_check->cooling No hot_filtration->cooling cool_slowly Cool slowly and undisturbed to room temperature cooling->cool_slowly ice_bath Cool further in ice bath to maximize yield cool_slowly->ice_bath isolation 4. Isolation ice_bath->isolation vacuum_filtration Collect crystals by vacuum filtration isolation->vacuum_filtration washing 5. Washing vacuum_filtration->washing wash_step Rinse crystals with a small amount of ice-cold solvent washing->wash_step drying 6. Drying wash_step->drying dry_step Dry crystals under vacuum to remove all solvent drying->dry_step product Pure Crystalline Product dry_step->product

Sources

Troubleshooting low conversion rates in Henry condensations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Henry (Nitroaldol) Reactions Audience: Synthetic Chemists, Process Development Scientists Status: Active | Version: 2.4

Introduction: The Equilibrium Trap

Welcome to the Henry Condensation Support Center. If you are experiencing low conversion, you are likely fighting the inherent reversibility of the nitroaldol addition. Unlike the irreversible Knoevenagel condensation, the Henry reaction is a thermodynamic equilibrium.

The Core Problem: The


-nitroalkoxide intermediate is prone to a "Retro-Henry" collapse, regenerating the starting materials. Low conversion is rarely a failure of initiation; it is often a failure to trap the product or shift the equilibrium.
Module 1: Diagnostic & Mechanism Analysis

Before altering reagents, visualize the failure point. The Henry reaction is not a straight line; it is a loop.

Mechanism & Failure Points (DOT Diagram)

HenryMechanism Start Nitroalkane + Carbonyl Nitronate Nitronate Anion (Reactive Species) Start->Nitronate Base Deprotonation Side_Cannizzaro Side Rxn: Cannizzaro Start->Side_Cannizzaro Strong Base (Aldehydes only) Intermediate β-Nitroalkoxide (Unstable) Nitronate->Intermediate C-C Bond Formation Intermediate->Nitronate Retro-Henry (FAST) Product β-Nitroalcohol (Trapped Product) Intermediate->Product Protonation (Rate Limiting) Side_Alkene Side Rxn: Nitroalkene Intermediate->Side_Alkene -H2O (Dehydration)

Figure 1: The Henry Reaction Mechanism. Note the red dashed line indicating the Retro-Henry pathway, the primary cause of low conversion.

Module 2: Troubleshooting Guides (Q&A)
Issue A: "My TLC shows product forming, but it disappears or stalls at 50% conversion."

Diagnosis: You are stuck in the Retro-Henry Equilibrium . The base used to deprotonate the nitroalkane is likely catalyzing the reverse reaction, or the temperature is too high.

Technical Fixes:

  • Lower the Temperature: The Retro-Henry reaction has a higher activation energy than the forward addition. Running the reaction at -20°C to 0°C often kinetically traps the alcohol.

  • Solvent-Free Conditions: By removing the solvent, you massively increase the concentration of reagents. According to Le Chatelier’s principle, this forces the equilibrium toward the product (which has a smaller molar volume than the two starting materials).

  • Change the Base: Switch from strong hydroxides (NaOH/KOH) to organic bases like TMG (Tetramethylguanidine) or heterogeneous catalysts like Amberlyst A-21 . These minimize the basicity available to trigger the retro-reaction.

Issue B: "I am using a Ketone, and the reaction barely proceeds (<10% yield)."

Diagnosis: Steric Hindrance & pKa Mismatch. Ketones are significantly less electrophilic than aldehydes, and the methyl groups provide steric bulk that hinders the nucleophilic attack of the nitronate.

Technical Fixes:

  • High-Pressure Activation: If available, high-pressure conditions (10-15 kbar) can overcome the steric barrier of ketones.

  • Verkade’s Superbases: Use proazaphosphatranes. These non-ionic superbases are highly effective for hindered ketone substrates where DBU or TEA fails.

  • Trans-Metal Catalysis: Employ a Co(II) or Cu(II) complex. The metal coordinates to the carbonyl oxygen, increasing its electrophilicity without requiring a pH that destroys the substrate.

Issue C: "I see a mess of spots (Cannizzaro/Polymerization)."

Diagnosis: Base Strength Overkill. Using strong mineral bases (NaOH, KOH, LiOH) with aldehydes lacking


-hydrogens (e.g., benzaldehyde) triggers the Cannizzaro disproportionation.

Technical Fixes:

  • Use "Naked" Fluoride: Switch to TBAF (Tetrabutylammonium fluoride) . The fluoride ion acts as a mild base to generate the nitronate without being strong enough to trigger Cannizzaro side reactions.

  • Biocatalysis: For sensitive substrates, use Hydroxynitrile Lyases (HNLs) .[1] These enzymes catalyze the nitroaldol reaction under neutral conditions with high enantioselectivity.

Module 3: Data & Catalyst Selection

Select the correct catalyst system based on your substrate's electronic and steric profile.

Substrate ClassRecommended Catalyst SystemConditionsExpected Outcome
Simple Aldehydes Amberlyst A-21 (Heterogeneous)0°C, THF or NeatHigh Yield, Easy Workup
Aryl Aldehydes TMG (Tetramethylguanidine)-10°C, MeCNFast kinetics, minimal retro-rxn
Cyclic Ketones ProazaphosphatranesRT, Solvent-freeOvercomes steric hindrance
Acid-Sensitive TBAF (Catalytic)0°C, THFAvoids degradation
Chiral Target Cu(II)-Bis(oxazoline)-20°C, EthanolHigh ee%, requires careful pH control
Module 4: Validated Experimental Protocols
Protocol A: Solvent-Free Henry Reaction (Green & High Yield)

Best for: Overcoming equilibrium limits in simple aldehydes/ketones.

  • Prepare: In a 10 mL vial, combine the aldehyde/ketone (1.0 mmol) and nitroalkane (5.0 mmol, excess acts as solvent).

  • Catalyst: Add TMG (Tetramethylguanidine) (0.1 mmol, 10 mol%).

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT).

  • Monitor: Check TLC. If equilibrium stalls, cool back to 0°C and add 5 mol% more catalyst.

  • Quench: Add 1N HCl immediately upon completion to neutralize the base and freeze the equilibrium.

  • Purification: Extract with EtOAc. The excess nitroalkane can be removed via vacuum distillation.

Protocol B: Cu(II)-Catalyzed Reaction for Difficult Substrates

Best for: Enantioselective synthesis or unreactive substrates.

  • Complex Formation: Dissolve Cu(OAc)₂·H₂O (5 mol%) and Bis(oxazoline) ligand (5.5 mol%) in Ethanol (0.2 M relative to substrate).[2] Stir for 1 hour to form the active blue/green complex.

  • Addition: Add the aldehyde (1.0 equiv) and nitromethane (10 equiv).

  • Incubation: Stir at -20°C for 24-48 hours. The low temperature is critical for enantioselectivity and preventing retro-Henry.

  • Workup: Filter through a silica plug to remove the copper catalyst.

Module 5: Decision Tree Flowchart

Use this logic gate to determine your next experimental step.

TroubleshootingTree Start Start: Low Conversion (<50%) CheckSubstrate Is Substrate a Ketone? Start->CheckSubstrate KetoneYes Yes: Steric/Electronic Barrier CheckSubstrate->KetoneYes Yes KetoneNo No: Aldehyde CheckSubstrate->KetoneNo No CheckSideRxn Are there side products (Cannizzaro/Alkene)? SideYes Yes: Base too strong CheckSideRxn->SideYes Yes SideNo No: Clean but stalled CheckSideRxn->SideNo No ActionKetone Action: Use High Pressure or Proazaphosphatranes KetoneYes->ActionKetone KetoneNo->CheckSideRxn ActionSide Action: Switch to TBAF or Amberlyst A-21 SideYes->ActionSide ActionEquilib Action: Retro-Henry Issue. Run Solvent-Free at 0°C SideNo->ActionEquilib

Figure 2: Troubleshooting Logic Gate for Henry Reaction Optimization.

References
  • Palomo, C., et al. (2005). Asymmetric Organocatalysis in the Henry Reaction. European Journal of Organic Chemistry. Link

  • Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron. Link

  • Verkade, J. G., et al. (2002). P(RNCH2CH2)3N: A Very Strong Non-Ionic Base for the Henry Reaction. Journal of the American Chemical Society. Link

  • Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media. The Journal of Organic Chemistry. Link

  • BenchChem Technical Division. (2025). Comparative Study of Catalytic Systems for the Henry Reaction. BenchChem Resources. Link

Sources

Technical Support Center: Post-Reaction Processing of Vilsmeier-Haack Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Safe Removal of Unreacted Phosphoryl Chloride (


) & Vilsmeier Intermediates
Status:  Active Guide
Priority:  Critical (Safety Hazard)
Author:  Senior Application Scientist, Process Safety Unit
Critical Safety Advisory: The "Delayed Exotherm" Hazard

The Issue: A common error in Vilsmeier-Haack workups is assuming that adding ice-cold water to the reaction mixture is the safest approach. This often leads to a delayed thermal runaway .

The Mechanism (Why it happens):


 is immiscible with cold water. When you add water at 

, the

does not hydrolyze immediately; it accumulates as a biphasic mixture. As the vessel warms or agitation increases, the accumulated

hydrolyzes simultaneously, releasing massive amounts of heat (

) and

gas.

The Solution: We utilize the Inverse Quench method.[1][2][3][4] By adding the reaction mixture into the aqueous phase, we control the limiting reagent (


) and ensure immediate heat dissipation.[4]

Visualizing the Hazard Pathway:

POCl3_Hazard Start Reaction Mixture (Excess POCl3) DirectQuench Direct Water Addition (0°C) Start->DirectQuench Common Error SafePath Inverse Quench (Controlled) Start->SafePath Recommended Immiscibility Biphasic Accumulation (No Reaction) DirectQuench->Immiscibility Low Solubility Trigger Warming / Agitation Immiscibility->Trigger Runaway THERMAL RUNAWAY (Explosive HCl Release) Trigger->Runaway Kinetic Spike

Figure 1: The mechanism of delayed exotherms in direct water quenching versus the recommended inverse path.

Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" Inverse Quench

Best for: Stable substrates, large-scale reactions (


), and preventing thermal spikes.
  • Preparation: Fill a quench vessel (3x reaction volume) with water.

    • Pro-Tip: If your product is acid-sensitive, use 20% Sodium Acetate (NaOAc) solution instead of water.

  • Thermal Control: Cool the quench vessel to

    
    .
    
    • Note: Do not cool below

      
      . Extremely cold water slows hydrolysis kinetics too much, risking accumulation (see Section 1).
      
  • Addition: Transfer the Vilsmeier reaction mixture slowly into the quench vessel under vigorous agitation .

    • Rate: Maintain internal temperature

      
      .
      
  • The "Digestion" Period: Once addition is complete, warm the mixture to

    
     for 30–60 minutes.
    
    • Why? This step is mandatory to hydrolyze the Vilsmeier Iminium Intermediate . Simply destroying

      
       is not enough; the intermediate requires heat/time to release the formylated product.
      
Protocol B: The "Buffered" Quench (Acid-Sensitive)

Best for: Electron-rich heterocycles (Indoles, Pyrroles) prone to polymerization or de-formylation in strong acid.

  • Buffer Prep: Dissolve Sodium Acetate (

    
     equiv relative to 
    
    
    
    ) in water.
  • Temperature: Maintain buffer at

    
     (Warm Quench).
    
    • Scientific Rationale: A slightly elevated temperature ensures instantaneous hydrolysis of

      
       upon contact, preventing accumulation while the buffer neutralizes the generated 
      
      
      
      immediately [1].
  • Extraction: Extract immediately after the "Digestion" period to minimize exposure to aqueous conditions.

Comparative Data: Quench Methods
MetricDirect Water QuenchInverse Water QuenchBuffered (NaOAc) Quench
Heat Release Profile Spiky / Unpredictable (High Risk)Linear / ControlledLinear / Controlled
HCl Management High Acidity (pH < 1)High Acidity (pH < 1)Buffered (pH 4–6)
Induction Period Long (Dangerous)NegligibleNegligible
Product Stability Low (Acid Hydrolysis Risk)ModerateHigh
Rec.[4] Scale < 1g onlyAny ScaleAny Scale
Troubleshooting & FAQs

Ticket #1024: "My product turned into a black tar/oil during workup."

  • Diagnosis: Incomplete hydrolysis of the Vilsmeier intermediate.[4][5]

  • Resolution: The intermediate iminium salt is often insoluble in ether/ethyl acetate. If you extract too early, you leave the product behind or pull the salt into the organic layer where it oils out.

  • Fix: Ensure you heat the aqueous quench mixture to

    
     for at least 30 minutes before attempting extraction. This cleaves the iminium salt into the aldehyde.
    

Ticket #1025: "I see a delayed boil-over 20 minutes after adding water."

  • Diagnosis: Stratification. You likely added water to the reaction (Direct Quench) without enough stirring. The

    
     sank to the bottom and reacted all at once.
    
  • Resolution: STOP. Do not cap the vessel. Clear the fume hood. For future runs, switch to Protocol A (Inverse Quench) .

Ticket #1026: "My chloro-substituted product reverted to the starting material."

  • Diagnosis: Over-exposure to acidic/basic aqueous conditions.

  • Resolution: Some chlorinated heterocycles (e.g., 4-chloroquinazolines) are unstable in water [2].[6]

  • Fix:

    • Distill off excess

      
       under reduced pressure before quenching (if thermally stable).
      
    • Use a DCM/Sodium Acetate biphasic quench. The product will partition into the DCM layer immediately, protecting it from the aqueous acid.

Visual Workflow: The Decision Matrix

Quench_Decision Start Reaction Complete (Contains Product + Excess POCl3) Distill Can Product withstand Vacuum Distillation? Start->Distill RemovePOCl3 Distill off POCl3 (Reduces Quench Load) Distill->RemovePOCl3 Yes AnalyzeProduct Is Product Acid Sensitive? Distill->AnalyzeProduct No RemovePOCl3->AnalyzeProduct MethodA Protocol A: Inverse Water Quench (Temp < 25°C) AnalyzeProduct->MethodA No (Stable) MethodB Protocol B: Inverse NaOAc Quench (Temp 35-40°C) AnalyzeProduct->MethodB Yes (Labile) Digestion Digestion Step (Heat to 60°C for 30 min) MethodA->Digestion MethodB->Digestion Extraction Extraction (DCM or EtOAc) Digestion->Extraction

Figure 2: Decision matrix for selecting the appropriate workup protocol based on product stability.

References
  • Li, X., et al. (2012).[4] "Safe and Efficient Quenching of Large-Scale Vilsmeier–Haack Reactions." Organic Process Research & Development, 16(11), 1727–1731.

  • Achmatowicz, M., et al. (2010).[2] "Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching." Organic Process Research & Development, 14(6), 1490–1500. 
    
  • Bretherick's Handbook of Reactive Chemical Hazards. "Phosphorus oxychloride - Water incidents."[6][7][8]

Sources

Technical Guide: Thermal Control Strategies to Prevent Unwanted Demethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling temperature to prevent demethylation during synthesis Content type: Technical Support Center Guide

Strategic Overview: The Kinetic Landscape

In the synthesis of complex pharmaceutical intermediates—particularly alkaloids, flavonoids, and polyketides—the preservation of methyl ether (


) moieties is often a critical challenge. Demethylation is thermodynamically favorable in the presence of strong Lewis acids or nucleophiles but possesses a high activation energy (

) compared to many competing transformations (such as ester hydrolysis or acylation).

The Core Principle: Preventing unwanted demethylation is an exercise in Kinetic Control . You must maintain reaction conditions (specifically temperature


) such that the thermal energy (

) is sufficient to surmount the barrier for your desired reaction (

) but insufficient to cross the barrier for ether cleavage (

).
Visualizing the Energy Landscape

The following diagram illustrates the energy difference between a desired ester hydrolysis and an unwanted ether cleavage in an acidic environment.

EnergyProfile Figure 1: Kinetic competition between ester hydrolysis and ether cleavage. Start Reactant (Ester + Methyl Ether) TS1 TS1: Ester Hydrolysis (Lower Ea) Start->TS1  Low Temp (<60°C)   TS2 TS2: Ether Cleavage (Higher Ea) Start->TS2  High Temp (>100°C)   Prod1 Product A (Acid + Ether Preserved) TS1->Prod1 Prod2 Product B (Acid + Phenol/Alcohol) TS2->Prod2

Critical Thresholds: Reagent & Temperature Limits

The following table synthesizes field data regarding the stability of methyl ethers under common synthetic conditions. Use this to establish your "Safe Zone."

Reagent ClassSpecific ReagentEther Stability ThresholdMechanism of FailureRecommendation
Protic Acids

(aq/conc)
High (Stable > 100°C)Poor nucleophilicity of

prevents

cleavage.
Preferred acid for ester hydrolysis in presence of ethers.
Protic Acids

,

Low (Unstable > 60°C)Strong acidity + high nucleophilicity (

,

) drives cleavage.
Avoid. Use

or

if possible.
Lewis Acids

Medium (Stable < 40°C)Forms adduct; cleavage accelerates rapidly with heat.Keep at

to RT. Quench immediately upon completion.
Lewis Acids

Very Low (Unstable > -78°C)Rapid complexation and cleavage even at low temps.Do not use if ether preservation is required.
Bases

,

High (Stable > 100°C)Alkoxide is a poor leaving group (

).
Safe for saponification up to reflux.
Nucleophiles Thiolates (

)
Medium (Stable < 80°C)

attack on methyl group in polar aprotic solvents (DMF).
Avoid high-boiling solvents like DMF/DMSO if heating.

Troubleshooting Modules

Module A: Acidic Hydrolysis of Esters without Demethylation

Issue: You are hydrolyzing an ester using


 or 

, and your LC-MS shows a mass loss of 14 Da (demethylation). Diagnosis: Hydrobromic and hydroiodic acids are classic ether-cleaving agents because their conjugate bases (

,

) are excellent nucleophiles that attack the methyl group after protonation. Solution Protocol:
  • Switch Acid: Immediately substitute

    
     with Hydrochloric Acid (
    
    
    
    )
    or Sulfuric Acid (
    
    
    )
    . The chloride and bisulfate anions are poor nucleophiles and will not facilitate the
    
    
    cleavage of the methyl ether, even at reflux temperatures [1].
  • Temperature Control: If

    
     is mandatory (e.g., for solubility reasons), reduce the temperature to < 40°C  and extend reaction time. Monitor by TLC every 30 minutes.
    
Module B: Friedel-Crafts Reactions ( )

Issue: During a Friedel-Crafts acylation using Aluminum Chloride (


), you observe partial demethylation of a methoxy-arene substrate.
Diagnosis: 

is a strong Lewis acid that coordinates with the ether oxygen. While less aggressive than

, it will facilitate cleavage if the reaction exotherms or is heated to drive conversion. Solution Protocol:
  • Cryogenic Addition: Add the catalyst at 0°C or -10°C .

  • Solvent Switch: Use Nitrobenzene or

    
     if compatible, as they can moderate the activity compared to DCM.
    
  • Strict Quenching: The demethylation often happens during the quench if the exotherm spikes the temperature. See the Controlled Quenching Protocol below.

Module C: Base-Mediated Saponification

Issue: You are using sodium ethanethiolate (


) or similar nucleophiles, or heating a base reaction in DMF, and losing methyl groups.
Diagnosis:  While standard hydroxide bases (

) are safe, strong nucleophiles (thiolates) in polar aprotic solvents (DMF, DMSO, NMP) at high temperatures (

) are a known method for intentional demethylation [2]. Solution Protocol:
  • Change Solvent: Switch from DMF to a protic solvent like Methanol or Water/THF . Solvation of the nucleophile in protic solvents reduces its reactivity toward the methyl group.

  • Limit Temperature: Do not exceed 80°C when using strong nucleophiles in aprotic media.

Experimental Protocol: Controlled Quenching of Lewis Acids

Preventing "Flash Demethylation" during workup.

When working with Lewis acids like


 or 

in the presence of methyl ethers, the heat generated during aqueous quenching can instantaneously provide the activation energy for cleavage.

Step-by-Step Procedure:

  • Cool Down: Cool the reaction mixture to -20°C (ice/salt bath or acetone/dry ice).

  • Dilution: Dilute the mixture with an inert solvent (e.g., DCM or EtOAc) to increase thermal mass.

  • The "Reverse Quench" (Optional but Recommended): Instead of adding water to the flask, slowly pour the cold reaction mixture into a rapidly stirring beaker of ice-water . This dissipates heat more effectively.

  • Neutralization: If using

    
    , consider quenching with dilute 
    
    
    
    initially to dissolve aluminum salts, but keep the mixture cold (
    
    
    ) until fully neutralized.
  • Phase Separation: Separate phases quickly. Do not let the organic layer sit in contact with acidic aqueous layers for prolonged periods.

Decision Tree: Reagent Selection

Use this logic flow to select the correct conditions for your synthesis.

DecisionTree Figure 2: Reagent Selection Workflow for Methyl Ether Preservation Start Start: Reaction Planning (Substrate has -OCH3) ReactionType What is the desired reaction? Start->ReactionType EsterHydro Ester Hydrolysis ReactionType->EsterHydro LewisCat Lewis Acid Catalysis (e.g., Friedel-Crafts) ReactionType->LewisCat AcidOrBase Acidic or Basic Conditions? EsterHydro->AcidOrBase BaseCond Basic (Saponification) AcidOrBase->BaseCond Preferred AcidCond Acidic AcidOrBase->AcidCond SafeBase Safe: LiOH/NaOH in THF/H2O Temp: RT to Reflux BaseCond->SafeBase CheckAcid Select Acid Reagent AcidCond->CheckAcid SafeAcid Safe: HCl or H2SO4 Temp: <100°C CheckAcid->SafeAcid Standard UnsafeAcid RISK: HBr or HI Avoid >40°C CheckAcid->UnsafeAcid Avoid ReagentCheck Reagent Selection LewisCat->ReagentCheck BBr3 BBr3 (High Risk - Avoid) ReagentCheck->BBr3 AlCl3 AlCl3 (Manageable Risk) ReagentCheck->AlCl3 Protocol Protocol: 1. Keep T < 0°C 2. Quench on Ice AlCl3->Protocol

FAQ: Common Troubleshooting Scenarios

Q: Can I use


 to remove a benzyl ether while keeping a methyl ether intact? 
A:  Generally, no. 

is highly aggressive and will cleave both benzyl and methyl ethers rapidly. While benzyl ethers cleave slightly faster, the window of selectivity is extremely narrow and difficult to reproduce. Recommendation: Use catalytic hydrogenation (

) to remove the benzyl group; this condition is orthogonal and will leave the methyl ether completely untouched [3].

Q: I see a small amount of demethylated byproduct in my LC-MS. Is it temperature or time? A: It is usually a combination. Demethylation follows Arrhenius kinetics—a small increase in temperature exponentially increases the rate. However, prolonged exposure to even mild Lewis acids can accumulate side products. Action: First, lower the temperature by 10-20°C. If the reaction becomes too slow, consider increasing the equivalents of your reagent rather than the temperature.

Q: Does the position of the methoxy group matter? A: Yes. Methoxy groups ortho to a carbonyl (e.g., in flavonoids or xanthones) are more susceptible to demethylation by Lewis acids due to the "chelation effect," where the metal coordinates between the carbonyl oxygen and the ether oxygen, lowering the activation energy for cleavage [4]. Be extra vigilant with ortho-methoxy substrates.

References

  • Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry.

  • Ether Cleavage. Wikipedia.

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Royal Society of Chemistry.

Optimizing stoichiometry for aldehyde precursors in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: STOICH-OPT-2024

Introduction: The "Goldilocks" Protocol

Welcome to the technical support hub. In drug design, aldehydes are deceptive. They appear simple but are kinetically unstable and prone to polymerization, oxidation, and off-target alkylation.

As a Senior Application Scientist, I often see projects stall not because of complex chemistry, but because of stoichiometric drift . In reactions like Reductive Amination or Multicomponent Reactions (MCRs), the ratio of equivalents (eq.) is not just a number—it is a kinetic control switch.

This guide moves beyond textbook ratios to field-proven optimization strategies. We focus on causality : why a reaction fails and how to engineer the stoichiometry to force the desired pathway.

Module 1: Reductive Amination (The Workhorse)

The Core Problem: Mono- vs. Bis-Alkylation

The most common ticket we receive involves the formation of tertiary amines (bis-alkylation) when the target is a secondary amine. This occurs because the product (secondary amine) is often more nucleophilic than the starting primary amine.

Troubleshooting Guide
Q: Why am I getting significant bis-alkylation side products?

A: You likely have a "Stoichiometric Inversion" or are using the wrong reducing agent for the pH window.

Root Cause Analysis:

  • Excess Aldehyde: If the aldehyde is present in excess (

    
     eq) relative to the amine, the newly formed secondary amine will compete for the aldehyde.
    
  • Fast Reduction: Using Sodium Borohydride (

    
    ) without pre-forming the imine reduces the aldehyde to an alcohol (waste) or reduces the imine too fast, leaving unreacted aldehyde to react with the product.
    

The Fix (The Abdel-Magid Protocol): Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, slowing down the reaction with the secondary amine product.

ParameterStandard ProtocolOptimized (Anti-Bis-Alkylation)
Limiting Reagent AmineAldehyde (

eq)
Amine Stoichiometry

eq

eq
(Slight Excess)
Reductant


(STAB)
Reductant Eq.

eq

eq
Solvent MeOHDCE or THF

Critical Insight: If your amine is valuable/complex, you must use the Stepwise Method . Pre-form the imine in MeOH/DCE for 2 hours (add


 if needed), then add the reducing agent. This ensures 

free aldehyde exists when the hydride source is introduced.
Workflow Visualization

ReductiveAmination Start Start: Aldehyde + Amine CheckDialk Is Dialkylation a Risk? Start->CheckDialk Direct Direct Method (Use STAB) CheckDialk->Direct No (Sec. Amine Start) Stepwise Stepwise Method (Pre-form Imine) CheckDialk->Stepwise Yes (Prim. Amine Start) AddReductant Add NaBH(OAc)3 (1.4 eq) Direct->AddReductant ImineForm Stir 2h (MeOH/DCE) Optional: Add MgSO4 Stepwise->ImineForm Product Isolated Secondary Amine AddReductant->Product Reduce Add NaBH4 or STAB ImineForm->Reduce Reduce->Product

Figure 1: Decision logic for preventing side-reactions in reductive amination workflows.

Module 2: Multicomponent Reactions (Ugi & Passerini)

The Core Problem: The "Equimolar Trap"

In Ugi reactions (Aldehyde + Amine + Acid + Isocyanide), textbooks suggest a 1:1:1:1 ratio. In practice, this leads to stalled reactions and difficult purifications because the kinetics of imine formation (the first step) are often the bottleneck.

Troubleshooting Guide
Q: My Ugi reaction has stalled at 60% conversion. Should I add more catalyst?

A: No. The issue is likely the Imine Equilibrium . The Ugi reaction relies on the in situ formation of an imine. If this equilibrium lies to the left (towards starting materials), the reaction throttles.

The Fix (Stoichiometric Bias): Push the equilibrium by using an excess of the Amine and Aldehyde relative to the Isocyanide.

ComponentStandard Eq.Optimized Eq.Reason
Carboxylic Acid


Usually the limiting reagent (most valuable).
Isocyanide


Hard to remove; keep limiting.
Aldehyde


Drives imine formation (Le Chatelier's Principle).
Amine


Drives imine formation.
Concentration

M

M
MCRs require high concentration to favor intermolecular collisions.

Technical Tip: If using a volatile aldehyde (e.g., formaldehyde, acetaldehyde), use


 eq. The excess can be stripped off easily, but a deficiency guarantees a complex mixture of side products (Passerini byproducts).

Module 3: Impurity Management (Genotoxicity & Scavenging)

The Core Problem: The ICH M7 Compliance

Aldehydes are structural alerts for genotoxicity (DNA reactivity).[1] Under ICH M7 guidelines, mutagenic impurities must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day .[1][2][3]

Troubleshooting Guide
Q: How do I remove trace aldehyde (

ppm) without chromatography?

A: Use Polymer-Supported Scavengers . Standard crystallization often traps lipophilic aldehydes in the lattice. Chemical scavenging is required.

The Protocol (Resin Scavenging): Use a Sulfonyl Hydrazide functionalized resin. These react specifically with carbonyls to form stable hydrazones, which are then filtered off.

  • Calculate Load: Determine the theoretical excess of aldehyde.

  • Stoichiometry: Add 3.0 - 5.0 eq of resin relative to the impurity (not the product).

  • Solvent: Run in DCE or MeOH (swells the resin).

  • Time: Agitate (do not stir with magnetic bar, it grinds the beads) for 4-16 hours.

  • Filtration: Filter through a fritted glass funnel. The filtrate is aldehyde-free.

Scavenging Logic Visualization

Scavenging Crude Crude Mixture (Product + Trace Aldehyde) Resin Add Hydrazide Resin (3-5 eq vs Impurity) Crude->Resin Agitate Agitate 4-16h (No Magnetic Stirring) Resin->Agitate Filter Filtration Agitate->Filter Waste Solid Waste (Resin-Aldehyde Complex) Filter->Waste Retentate Pure Pure API (< TTC Limit) Filter->Pure Filtrate

Figure 2: Workflow for removing genotoxic aldehyde impurities using solid-phase extraction.

Module 4: Handling & Stability FAQs

Q: My aldehyde is a solid, but it looks like a gum/oil. Can I use it?

A: Do not use it. Aldehydes oxidize to carboxylic acids upon air exposure (autoxidation). The "gum" is likely a mixture of the acid and the aldehyde, or a polymer.

  • Validation: Run a quick

    
     NMR. If you see a singlet around 10-12 ppm (Carboxylic Acid -OH) or loss of the aldehyde proton (9-10 ppm), purify it.
    
  • Fix: Distill liquids or recrystallize solids immediately before the reaction. Store under Argon.

Q: Can I use water as a solvent for aldehyde reactions?

A: Yes, but be careful of Hydrate Formation . Aldehydes exists in equilibrium with their gem-diol (hydrate) form in water (


).
  • Impact: Hydrates are less electrophilic than the free aldehyde.

  • Adjustment: If running aqueous reductive amination, you may need to increase the temperature slightly or use a slightly lower pH (4.5–5.0) to catalyze the dehydration back to the reactive carbonyl.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry.

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.

  • ICH M7(R1) . (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][3][9] International Council for Harmonisation.[1][3][10]

  • Ley, S. V. , Baxendale, I. R., Bream, R. N., Jackson, P. S., Leach, A. G., Longbottom, D. A., ... & Willis, M. C. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical assembly. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating 2,3,5- and 2,4,5-Trimethoxybenzaldehyde Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the nuanced world of pharmaceutical development and chemical synthesis, the precise structural elucidation of aromatic isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and patentability. Trivial shifts in substituent positions on a benzene ring can dramatically alter biological activity. This guide provides an in-depth, data-driven comparison of 2,3,5-trimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde, leveraging the discerning power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a definitive analytical workflow for their distinction.

The Challenge: Identical Formula, Divergent Properties

With an identical molecular formula (C₁₀H₁₂O₄) and molecular weight (196.20 g/mol ), 2,3,5- and 2,4,5-trimethoxybenzaldehyde present a classic analytical challenge.[1][2] Their differentiation hinges on the subtle yet significant differences in the electronic environments of their constituent atoms, a direct consequence of the varied placement of the three methoxy groups and the aldehyde functionality on the aromatic ring. This guide will dissect these differences through the lens of modern spectroscopy.

Workflow for Isomer Differentiation

The logical workflow for distinguishing between these two isomers involves a multi-technique approach, where each spectroscopic method provides a unique piece of the structural puzzle.

Caption: A streamlined workflow for the spectroscopic differentiation of trimethoxybenzaldehyde isomers.

¹H NMR Spectroscopy: The Power of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are exquisitely sensitive to their positions relative to the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

Causality Behind Spectral Differences

The distinct substitution patterns of the two isomers lead to predictable differences in their ¹H NMR spectra. In 2,4,5-trimethoxybenzaldehyde, the two aromatic protons are para to each other, resulting in two singlets. Conversely, the aromatic protons in 2,3,5-trimethoxybenzaldehyde are meta to each other, leading to two doublets with a small coupling constant.

Comparative ¹H NMR Data
Proton Assignment2,3,5-Trimethoxybenzaldehyde (Predicted)2,4,5-Trimethoxybenzaldehyde (Experimental)
Aldehyde (-CHO)~10.4 ppm (s)10.31 ppm (s)[3]
Aromatic (Ar-H)~7.2 ppm (d, J ≈ 3 Hz), ~6.9 ppm (d, J ≈ 3 Hz)7.32 ppm (s), 6.50 ppm (s)[3]
Methoxy (-OCH₃)~3.9 ppm (s), ~3.85 ppm (s), ~3.8 ppm (s)3.97 ppm (s), 3.92 ppm (s), 3.87 ppm (s)[3]

Note: Predicted values for 2,3,5-trimethoxybenzaldehyde are based on established substituent effects on aromatic chemical shifts.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the trimethoxybenzaldehyde isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (0-12 ppm).

    • Employ a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at δ 7.26 ppm.

    • Integrate all signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

Carbon-13 NMR provides complementary information by probing the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Comparative ¹³C NMR Data
Carbon Assignment2,3,5-Trimethoxybenzaldehyde (Predicted)2,4,5-Trimethoxybenzaldehyde (Experimental)
Aldehyde (-CHO)~190 ppm189.5 ppm[3]
Aromatic (Ar-C)Six distinct signals expected158.5, 155.0, 143.0, 125.0, 110.0, 96.0 ppm[3]
Methoxy (-OCH₃)Three distinct signals expected56.5, 56.0, 55.8 ppm[3]
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A greater number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Set the spectral width to a range of 0-200 ppm.

  • Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at δ 77.16 ppm.[3]

Infrared (IR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers, it provides crucial corroborating evidence.

Key Vibrational Frequencies

Both isomers will exhibit characteristic absorptions for the aldehyde and methoxy functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch~2850 and ~2750 (two bands)
Carbonyl (C=O)Stretch~1700-1680
Aromatic C=CStretch~1600-1450
C-O (Ether)Stretch~1275-1200 (asymmetric) and ~1075-1020 (symmetric)

Subtle shifts in the C=O stretching frequency and the pattern of the aromatic C-H out-of-plane bending vibrations in the fingerprint region (< 1000 cm⁻¹) can provide clues to the substitution pattern.

Experimental Protocol: FTIR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to the sample to ensure good contact with the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans is typical to enhance the signal-to-noise ratio.

Mass Spectrometry: Unveiling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of the compounds and offers insights into their structure through analysis of fragmentation patterns.

Expected Fragmentation

Both isomers will show a molecular ion peak (M⁺) at m/z 196. The key to differentiation lies in the relative abundances of the fragment ions. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1), followed by the loss of carbon monoxide (M-29). Additionally, the cleavage of a methyl group from a methoxy substituent is expected.

m/z RatioProposed Fragment2,3,5-Trimethoxybenzaldehyde2,4,5-Trimethoxybenzaldehyde
196[M]⁺PresentPresent, often as the base peak[3]
181[M-CH₃]⁺ExpectedPresent (prominent)[3]
167[M-CHO]⁺ExpectedExpected
153[M-CH₃-CO]⁺ExpectedPresent[3]

The relative intensities of these fragments will differ due to the varying stability of the resulting ions, which is influenced by the positions of the methoxy groups.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small quantity of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation using gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV).[3]

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Advanced Techniques for Unambiguous Assignment: 2D NMR

For even greater confidence in structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed.

  • COSY: This experiment reveals proton-proton coupling networks. For 2,3,5-trimethoxybenzaldehyde, a cross-peak between the two aromatic protons would be expected, confirming their through-bond connectivity. In contrast, no such cross-peak would be observed for the two singlet aromatic protons of the 2,4,5-isomer.

  • NOESY: This technique identifies protons that are close to each other in space. For example, a NOESY spectrum could show correlations between the aldehyde proton and the proton on the adjacent carbon (C6 in the 2,4,5-isomer), providing definitive proof of its ortho position.

Conclusion

The unambiguous differentiation of 2,3,5- and 2,4,5-trimethoxybenzaldehyde is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H NMR provides the most direct and clear-cut distinction based on the coupling patterns of the aromatic protons, ¹³C NMR, FTIR, and Mass Spectrometry offer invaluable confirmatory data. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently identify these and other closely related isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Ndima, M., et al. (2021). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–559. Available at: [Link]

  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Journal of the Serbian Chemical Society, 75(11), 1525-1534. Available at: [Link]

  • PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4,5-Trimethoxy-benzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

GC-MS fragmentation patterns of methoxylated benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of methoxylated benzaldehydes. It is designed for researchers requiring high-confidence structural elucidation and isomer differentiation.

Content Type: Technical Comparison & Application Guide Application: Structural Elucidation, Isomer Differentiation, Impurity Profiling Target Analytes: 2-Methoxybenzaldehyde (Ortho), 3-Methoxybenzaldehyde (Meta), 4-Methoxybenzaldehyde (Para)

Executive Summary

Methoxylated benzaldehydes are critical intermediates in the synthesis of pharmaceuticals (e.g., verapamil), agrochemicals, and flavorants. While they share the molecular formula C₈H₈O₂ (MW 136.15) , their electron ionization (EI) mass spectra exhibit distinct fragmentation behaviors governed by substituent positioning.

  • Ortho-Isomer (2-Methoxy): Distinguished by a unique "Ortho Effect" leading to the expulsion of water (M-18) and/or formaldehyde, creating diagnostic ions at m/z 118 and m/z 76 .

  • Meta-Isomer (3-Methoxy): Characterized by a high abundance of the m/z 107 fragment ([M-CHO]⁺), significantly more intense than in the para-isomer.

  • Para-Isomer (4-Methoxy): Dominated by the [M-H]⁺ ion (m/z 135) due to extensive resonance stabilization, with a comparatively weak m/z 107 signal.

Mechanistic Fragmentation Analysis

General Fragmentation Pathway (Meta & Para)

For the meta and para isomers, fragmentation follows the standard aromatic aldehyde pathway. The molecular ion (M⁺, m/z 136) is stable but readily undergoes


-cleavage.
  • 
    -Cleavage (Loss of H•):  The loss of the aldehydic hydrogen yields the benzoyl cation ([M-H]⁺, m/z 135). In the para-isomer , this ion is exceptionally stable due to the resonance donation of the methoxy group lone pair into the ring, creating a quinoid-like resonance structure.
    
  • Carbonyl Loss (Loss of CO): The m/z 135 ion subsequently expels carbon monoxide (28 Da) to form the methoxyphenyl cation (m/z 107).

  • Methyl Radical Loss: Further fragmentation can involve the loss of the methyl group from the ether, yielding ions at m/z 92 or 77 (phenyl cation).

The Ortho-Effect (2-Methoxybenzaldehyde)

The ortho-isomer undergoes a distinct pathway driven by the proximity of the carbonyl oxygen and the methoxy group.

  • Mechanism: A 1,5-hydrogen shift occurs where a hydrogen atom from the methoxy group is transferred to the carbonyl oxygen. This is followed by cyclization and the elimination of a neutral molecule of water (H₂O, 18 Da) or formaldehyde (CH₂O, 30 Da), depending on the internal energy.

  • Diagnostic Ion (m/z 118): The loss of water from the molecular ion (136 - 18) generates a peak at m/z 118 , which is virtually absent in meta and para isomers.

Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the isomers.

FragmentationPathways M_Ion Molecular Ion [C8H8O2]+. m/z 136 M_Minus_H [M-H]+ Benzoyl Cation m/z 135 M_Ion->M_Minus_H - H• (Alpha Cleavage) (Dominant in Para/Meta) Ortho_Intermediate H-Transfer Intermediate M_Ion->Ortho_Intermediate Ortho-Effect (2-Methoxy only) M_Minus_CHO [M-CHO]+ Methoxyphenyl Cation m/z 107 M_Minus_H->M_Minus_CHO - CO (High in Meta) Phenyl Phenyl Cation [C6H5]+ m/z 77 M_Minus_CHO->Phenyl - CH2O M_Minus_H2O [M-H2O]+. Benzofuran-like m/z 118 Ortho_Intermediate->M_Minus_H2O - H2O M_Minus_CH2O [M-CH2O]+. m/z 106 Ortho_Intermediate->M_Minus_CH2O - CH2O

Caption: Divergent fragmentation pathways. The green node (m/z 118) is the diagnostic marker for the ortho-isomer.

Comparative Data & Isomer Differentiation

The following table summarizes the relative abundances of key ions. Note that while m/z 136 and 135 are present in all, the ratios and unique ions provide the identification.

Ion (m/z)Fragment Identity2-Methoxy (Ortho)3-Methoxy (Meta)4-Methoxy (Para)Diagnostic Note
136 M⁺ (Molecular Ion)100% (Base) 100% (Base) ~75%Ortho/Meta often have M+ as base; Para base is often 135.
135 [M-H]⁺ ~50%~95%100% (Base) Para isomer forms the most stable acyl cation.
118 [M-H₂O]⁺. ~25% < 1%< 1%Primary diagnostic for Ortho isomer.
107 [M-CHO]⁺ < 5%~35-40% ~10%High abundance distinguishes Meta from Para.
92 [C₇H₈]⁺•< 5%~15%< 5%Secondary check for Meta.
77 [C₆H₅]⁺~60%~40%~35%Common aromatic fragment; non-specific.
76 [C₆H₄]⁺•~30% < 5%< 5%Secondary diagnostic for Ortho (benzyne fragment).
Differentiation Logic Flow
  • Check m/z 118: If present (>10%), the sample is 2-Methoxybenzaldehyde .

  • Compare m/z 107 vs 135:

    • If m/z 107 is intense (~1/3 height of m/z 135), the sample is 3-Methoxybenzaldehyde .

    • If m/z 107 is weak (<1/10 height of m/z 135) and m/z 135 is the base peak, the sample is 4-Methoxybenzaldehyde .

Validated Experimental Protocol

To ensure reproducible fragmentation patterns (consistent with NIST library standards), the following GC-MS parameters are recommended. This protocol minimizes thermal degradation and ensures sharp peak shapes for accurate integration.

Sample Preparation[1][2]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol to prevent acetal formation in the injector.

  • Concentration: 50 µg/mL (approx. 50 ppm).

  • Derivatization: Not required for these aldehydes; they are sufficiently volatile and thermally stable.

GC Parameters (Agilent 7890/8890 equivalent)
  • Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (Split ratio 50:1).

    • Temperature: 250°C.

    • Liner: Ultra Inert split liner with glass wool (deactivated) to prevent adsorption of the aldehyde.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.[1]

    • Ramp 2: 25°C/min to 300°C (hold 3 min).

    • Total Run Time: ~15 minutes.

MS Parameters (Agilent 5977/7000 equivalent)
  • Source: Electron Ionization (EI).[2][3]

  • Energy: 70 eV (Standard).[4][5]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.

  • Scan Range: m/z 40 – 300.

  • Solvent Delay: 3.0 min.

Quality Control Criteria
  • Tune: Standard Autotune (PFTBA).

  • Peak Shape: Tailing factor (As) should be < 1.2. Aldehydes can tail on active sites; if tailing occurs, replace the inlet liner and trim the column.

  • Intensity Check: The m/z 136 signal for a 50 ppm standard should exceed 10^5 counts.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxybenzaldehyde (Ortho). NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Methoxybenzaldehyde (Meta).[5][6][7] NIST Chemistry WebBook, SRD 69. [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methoxybenzaldehyde (Para).[5] NIST Chemistry WebBook, SRD 69. [Link]

  • Schwarz, H. (1978). Ortho effects in mass spectrometry. Topics in Current Chemistry.

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A Researcher's Guide to Single-Crystal X-ray Crystallography: Analyzing 2,3,5-Trimethoxy-4-methylbenzaldehyde and its Isomeric Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Crystallographic Data in Drug Discovery

In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. Single-crystal X-ray crystallography stands as the definitive method for determining this structure at atomic resolution.[1][2] This technique provides invaluable insights into:

  • Conformational Analysis: Understanding the preferred spatial orientation of functional groups, which directly influences how a molecule interacts with its biological target.

  • Polymorphism: Identifying different crystalline forms of the same compound, which can have significant implications for a drug's solubility, stability, and bioavailability.

  • Intermolecular Interactions: Mapping the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern crystal packing and can mimic interactions at a receptor binding site.

For a molecule like 2,3,5-Trimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, these structural details can be critical for its application as a synthon in the synthesis of more complex pharmaceutical agents.

Comparative Analysis with Isomeric Benzaldehydes

To establish a baseline for our investigation of 2,3,5-Trimethoxy-4-methylbenzaldehyde, we will compare its anticipated structural features with those of its known isomers. The substitution pattern of the methoxy and methyl groups on the benzene ring is expected to significantly influence the crystal packing and molecular planarity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Features (from known data or predicted)
2,3,5-Trimethoxy-4-methylbenzaldehyde C11H14O4210.23Not availablePrediction: Potential for steric hindrance between the aldehyde and adjacent methoxy group, influencing planarity.
2,3,4-TrimethoxybenzaldehydeC10H12O4196.2038-40Known to be a white to off-white crystalline powder.[3][4]
3,4,5-TrimethoxybenzaldehydeC10H12O4196.2073-75An intermediate in the synthesis of pharmaceuticals like trimethoprim.[5][6]
2,4,5-TrimethoxybenzaldehydeC10H12O4196.20Not availableAlso known as asaraldehyde.[7]
2,5-Dimethoxy-4-methylbenzaldehydeC10H12O3180.2085-86Synthesized via a Gattermann reaction from 2,5-dimethoxytoluene.[8][9]
Dimethoxybenzaldehyde IsomersC9H10O3166.17VariableCrystal structures of several isomers (2,3-, 2,4-, 2,5-, and 3,5-) have been reported and show near-planar molecular conformations.[10]

This comparative table highlights the diversity in physical properties arising from subtle changes in the substitution pattern. The experimental determination of the crystal structure of 2,3,5-Trimethoxy-4-methylbenzaldehyde will fill a critical knowledge gap and allow for a more complete understanding of this class of compounds.

Experimental Workflow for Crystal Structure Determination

The process of obtaining a crystal structure can be broken down into a logical sequence of steps, each with its own set of critical parameters.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffractometer crystal_mounting->diffractometer Mounted Crystal data_processing Data Processing diffractometer->data_processing structure_solution Structure Solution data_processing->structure_solution Reflection Data refinement Refinement structure_solution->refinement Initial Model validation Structure Validation refinement->validation visualization Visualization & Interpretation validation->visualization cif_deposition CIF Deposition visualization->cif_deposition

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in advanced research and drug development, the meticulous management of chemical reagents is not merely a matter of regulatory compliance but the very foundation of a safe and ethically responsible scientific enterprise. 2,3,5-Trimethoxy-4-methylbenzaldehyde, a substituted aromatic aldehyde, requires a disposal protocol rooted in a clear understanding of its chemical properties and potential hazards. This guide provides a comprehensive, technically-grounded procedure for its safe and compliant disposal.

Foundational Principle: Hazard Assessment and Mitigation

  • Primary Hazards : These compounds are typically classified as irritants, causing potential skin, eye, and respiratory irritation.[2][4] Harmful if swallowed is another common classification.[2]

  • Chemical Reactivity : Aromatic aldehydes are incompatible with strong oxidizing agents and strong bases.[5] Accidental mixing can lead to vigorous, potentially hazardous reactions.

  • Environmental Impact : Improper disposal, such as release into drains, can be harmful to aquatic life and is strictly prohibited by environmental regulations.[1][6]

This initial assessment dictates the imperative for controlled disposal: this compound cannot be discarded as common refuse or poured down the sanitary sewer.[7][8] It must be treated as regulated chemical waste.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Spill Management

Before handling the compound for disposal, laboratory personnel must be equipped with the appropriate PPE. This is a non-negotiable standard mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[9][10]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield (per EN 166 or NIOSH standards).[1]Protects against accidental splashes of the chemical or contaminated solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect prior to use.[1]Prevents direct skin contact, which can cause irritation.[2]
Body Protection Standard laboratory coat.Minimizes the risk of contamination to personal clothing and skin.
Respiratory Protection Not typically required if handled in a well-ventilated area or chemical fume hood.[11]Prevents inhalation of dust (if solid) or vapors, which can cause respiratory tract irritation.[4]

In Case of a Spill:

  • Ensure adequate ventilation and restrict access to the area.

  • Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[1][5]

  • Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[1]

  • Clean the spill area thoroughly.

Step-by-Step Disposal Protocol: A Self-Validating System

The disposal of 2,3,5-Trimethoxy-4-methylbenzaldehyde must follow a systematic process that ensures safety and regulatory adherence, primarily governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8]

Step 1: Waste Classification The first crucial step is to classify the waste. Any unused or surplus 2,3,5-Trimethoxy-4-methylbenzaldehyde, as well as materials significantly contaminated with it, must be classified as hazardous waste.[12] This classification is based on its potential toxicity and irritant properties.[7][12]

Step 2: Segregation of Waste Proper segregation is critical to prevent dangerous chemical reactions.[12]

  • DO NOT mix this waste with incompatible materials, particularly strong oxidizing agents.[5]

  • Collect waste 2,3,5-Trimethoxy-4-methylbenzaldehyde in a dedicated container. It can be combined with other compatible aromatic aldehyde wastes, but a conservative and safer practice is to keep waste streams separate whenever possible.[13]

Step 3: Containerization and Labeling The integrity of the disposal process relies heavily on proper containerization and labeling.

  • Container Selection : Use a container that is in good condition, leak-proof, and chemically compatible with the aldehyde.[12] Often, the original product container is suitable.

  • Labeling : The container must be clearly and legibly labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "2,3,5-Trimethoxy-4-methylbenzaldehyde ". Do not use abbreviations or chemical formulas.[12][13]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

Step 4: Accumulation and Storage Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[12]

  • The container must be kept tightly closed except when adding waste.[12]

  • Store the container in a designated, well-ventilated, and secure area.

  • Ensure secondary containment is used to capture any potential leaks.[7]

Step 5: Final Disposal The final disposition of the chemical waste is the most critical phase.

  • DO NOT attempt to neutralize this chemical in the lab unless you have a specific, validated, and approved procedure from your institution's safety office. Oxidation of aldehydes can produce less volatile carboxylic acids, but the reaction with complex substituted aldehydes may be unpredictable.[14]

  • The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed professional hazardous waste disposal company.[1][11]

  • Contact your EHS office to schedule a waste pickup, providing them with all necessary information from your hazardous waste label.

This systematic approach ensures that the waste is handled safely from the moment it is generated until its final, compliant disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containerization cluster_2 Phase 3: Storage & Disposal start Waste Generated: 2,3,5-Trimethoxy-4-methylbenzaldehyde haz_assess Hazard Assessment: Review SDS of analogous compounds. Identify as Irritant/Toxic. start->haz_assess ppe Select Appropriate PPE: Goggles, Gloves, Lab Coat haz_assess->ppe segregate Segregate Waste: Isolate from strong oxidizers and other incompatibles. ppe->segregate Proceed to Handling container Select Compatible Container: Leak-proof, good condition segregate->container label_waste Label Container: 'HAZARDOUS WASTE' Full Chemical Name & Hazards container->label_waste store Store in Satellite Accumulation Area: Keep closed, use secondary containment. label_waste->store contact_ehs Arrange Final Disposal: Contact EHS or Licensed Waste Contractor store->contact_ehs end Compliant Disposal Complete contact_ehs->end

Caption: Disposal workflow for 2,3,5-Trimethoxy-4-methylbenzaldehyde.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • GHS Safety Data Sheet - BENZALDEHYDE. Chemstock. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How To Dispose Of Lab Chemicals. Temarry Recycling. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin–Madison. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Safety Data Sheet - Benzaldehyde. Chemos GmbH & Co. KG. [Link]

  • Safety Data Sheet - Benzaldehyde. Carl ROTH. [Link]

  • ALDEX® - Aldehyde Disposal Made Easy. Aldex. [Link]

  • Chemical Waste Disposal Guidelines. Princeton University. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • MSDS of 2,4,6-Trimethylbenzaldehyde. Capot Chemical. [Link]

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A Researcher's Guide to the Safe Handling of 2,3,5-Trimethoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment of Structurally Related Compounds

Analysis of Safety Data Sheets for compounds such as 2,3,4-trimethoxybenzaldehyde, 3,4,5-trimethoxybenzaldehyde, and 2,4,5-trimethoxybenzaldehyde reveals a consistent hazard profile. These compounds are generally classified as irritants.[1][2][3][4]

Hazard StatementDescriptionSource
H315Causes skin irritation[1][4]
H319Causes serious eye irritation[1][4]
H335May cause respiratory irritation[1][4]

Based on this data, it is prudent to handle 2,3,5-Trimethoxy-4-methylbenzaldehyde with the assumption that it poses similar risks. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimizing your risk of exposure. The following recommendations are based on the hazard profile of analogous compounds and represent best practices for laboratory safety.

  • Eye and Face Protection : Tightly fitting safety goggles are mandatory to protect against dust particles and potential splashes.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for handling solid chemicals. Always inspect gloves for any signs of damage before use and practice proper glove removal techniques to avoid contaminating your skin.[5]

    • Lab Coat : A flame-resistant lab coat should be worn at all times to protect against incidental contact.

  • Respiratory Protection : A NIOSH-approved respirator is recommended, particularly when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2,3,5-Trimethoxy-4-methylbenzaldehyde will ensure a safe and efficient workflow.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Handling Procedures
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize the inhalation of dust. Use a spatula to handle the solid and avoid creating airborne dust.

  • In Solution : When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After handling, thoroughly wash your hands with soap and water. Decontaminate all work surfaces and equipment.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2][3][6]

  • Skin Contact : Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3][6]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Disposal Plan: Responsible Waste Management

Proper disposal of 2,3,5-Trimethoxy-4-methylbenzaldehyde and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Solid Waste : Collect unused solid compound and any contaminated disposable materials (e.g., gloves, bench paper) in a designated, labeled hazardous waste container.

  • Liquid Waste : Solutions containing 2,3,5-Trimethoxy-4-methylbenzaldehyde should be collected in a labeled hazardous waste container for organic solvents.

  • Disposal Vendor : All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[2][5] Do not dispose of this chemical down the drain.[5]

Workflow for Safe Handling of 2,3,5-Trimethoxy-4-methylbenzaldehyde

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ready Weigh & Transfer Weigh & Transfer Prepare Fume Hood->Weigh & Transfer Proceed Prepare Solution Prepare Solution Weigh & Transfer->Prepare Solution Next Step Decontaminate Decontaminate Prepare Solution->Decontaminate Complete Dispose Waste Dispose Waste Decontaminate->Dispose Waste Segregate Doff PPE Doff PPE Dispose Waste->Doff PPE Final Step

Caption: Workflow for the safe handling of 2,3,5-Trimethoxy-4-methylbenzaldehyde.

References

  • Echemi. (n.d.). 2,3,4-Trimethoxybenzaldehyde SDS, 2103-57-3 Safety Data Sheets. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-Methoxy-4-methyl-benzaldehyde | CAS#:57415-35-7. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,4,5-Trimethoxybenzaldehyde - Hazardous Agents. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.